Isoamyl propionate
Description
Significance in Bio-based Chemical Production Research
A primary driver for research into isoamyl propionate (B1217596) is its role in the valorization of bio-based feedstocks. The compound is a value-added chemical derivative that can be synthesized from isoamyl alcohol. sci-hub.ru A significant source of isoamyl alcohol is fusel oil, a byproduct generated in large quantities during the distillation and refining stages of the bio-ethanol industry. sci-hub.ruresearchgate.netresearchgate.net Typically, fusel oil is underutilized or used as a low-value fuel. sci-hub.ru
Historical Context of Ester Synthesis Research
The synthesis of esters is a foundational reaction in organic chemistry with a long history. researchgate.net The classical and most widely practiced method is the Fischer-Speier esterification, first reported by Emil Fischer and Arthur Speier in 1895. mdpi.com This reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comscribd.com The mechanism involves the acid catalyst activating the carbonyl group of the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. mdpi.com
While revolutionary for its time and still widely used, the Fischer-Speier method suffers from limitations, primarily that the reaction is reversible and limited by chemical equilibrium. researchgate.netmdpi.com The water produced as a byproduct can hydrolyze the ester back into the reactants, thus limiting the final yield. researchgate.netebsco.com Over the past century, research in ester synthesis has focused on overcoming these equilibrium limitations and addressing the environmental concerns associated with strong, corrosive mineral acids. This has led to the exploration of a vast array of alternative catalysts, including solid acids and enzymes, and advanced process technologies designed to improve reaction efficiency and sustainability. mdpi.comnih.gov
Current Research Trajectories and Future Challenges in Ester Science
Modern research into ester synthesis, including that of isoamyl propionate, is characterized by a strong emphasis on green chemistry and process efficiency. nih.gov Key research trajectories include biocatalysis and process intensification.
Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification has become a major field of study. nih.govbegellhouse.com Lipases are valued for their high specificity, which leads to purer products with fewer side reactions, and their ability to operate under mild temperature and pressure conditions. nih.govbegellhouse.com Research in this area for this compound synthesis involves:
Immobilized Enzymes: To improve stability and enable reuse, lipases are often immobilized on solid supports. begellhouse.combegellhouse.com Studies have investigated the efficacy of various lipases, such as Candida antarctica lipase (B570770) B (CALB), often commercialized as Novozym 435, for catalyzing the reaction between isoamyl alcohol and propionic acid. begellhouse.combegellhouse.com
Optimization of Reaction Conditions: A significant body of research is dedicated to optimizing parameters to maximize conversion rates. This includes studying the effects of temperature, enzyme loading, and the molar ratio of alcohol to acid. begellhouse.combegellhouse.comscielo.br
Solvent-Free Systems: To create greener processes, many studies focus on solvent-free reaction media, where one of the reactants may act as the solvent. nih.govbegellhouse.combegellhouse.com This reduces waste and simplifies product purification.
Process Intensification: Another major research trajectory is the use of reactive distillation (RD). sci-hub.ru This technique combines the chemical reaction and the separation of products into a single apparatus. researchgate.net By continuously removing water—a byproduct of the esterification—the chemical equilibrium is shifted towards the product side, allowing for significantly higher reactant conversion. sci-hub.ruresearchgate.net Research has demonstrated that for this compound synthesis via reactive distillation, propionic acid conversions can exceed 96% with product purities greater than 98% by weight. sci-hub.ruresearchgate.net
The table below summarizes findings from comparative research on different synthesis methods for propionate esters.
| Method | Catalyst | Substrates | Key Findings | Conversion Rate | Reference(s) |
| Reactive Distillation | Amberlyst® 70 Ion Exchange Resin | Propionic Acid + Isoamyl Alcohol | High purity and conversion in a single continuous process. | >96% | sci-hub.ru, researchgate.net |
| Immobilized Lipase Catalysis | Novozym 435 (Candida antarctica lipase B) | Propionic Acid + Isoamyl Alcohol | Optimized in a solvent-free system; enzyme reusable for up to seven cycles. | 95% | begellhouse.com, begellhouse.com |
| Ultrasound-Assisted Enzymatic Synthesis | Novozym 435 | Propionic Acid + Isobutyl Alcohol | Ultrasound reduced reaction time significantly compared to silent conditions. | 96% | researchgate.net |
Future Challenges: Despite significant progress, several challenges remain in ester science.
Economic Viability: The high cost of biocatalysts like immobilized lipases can be a barrier to industrial-scale implementation. mdpi.com While enzymes can be reused, catalyst deactivation over time remains a concern. begellhouse.commdpi.com
Process Efficiency: For biocatalysis, strong inhibition of lipases by short-chain substrates (both acids and alcohols) can lead to long reaction times and reduced productivity. mdpi.com
Scale-Up: Translating promising laboratory-scale results, particularly from novel reactor designs like microreactors, to large-scale industrial production presents ongoing engineering challenges. nih.gov
The table below details yields for various isoamyl esters produced under similar enzymatic conditions, highlighting the substrate specificity of the enzyme.
| Ester Synthesized | Reaction Medium | Yield | Reference(s) |
| This compound | Supercritical CO₂ | High | capes.gov.br, acs.org |
| This compound | Solvent-free | High | capes.gov.br, acs.org |
| Isoamyl acetate (B1210297) | Supercritical CO₂ | 3-4% (Very Low) | capes.gov.br, acs.org |
| Isoamyl acetate | Solvent-free | 3-4% (Very Low) | capes.gov.br, acs.org |
| Isoamyl butyrate (B1204436) | Supercritical CO₂ | High | capes.gov.br, acs.org |
| Isoamyl octanoate | Supercritical CO₂ | High | capes.gov.br, acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-8(9)10-6-5-7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOGXQMKWQFZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047613 | |
| Record name | 3-Methylbutyl propanoate | |
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Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid with a fruity, apricot, pineapple-like odour | |
| Record name | Isoamyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
159.00 to 161.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 3ml 70% ethanol (in ethanol) | |
| Record name | Isoamyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866-0.871 | |
| Record name | Isoamyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
105-68-0 | |
| Record name | Isoamyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isoamyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7932 | |
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| Record name | 1-Butanol, 3-methyl-, 1-propanoate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 3-Methylbutyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.021 | |
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| Record name | ISOAMYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8739M82Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Engineering
Acid-Catalyzed Esterification of Isoamyl Alcohol with Propionic Acid
The synthesis of isoamyl propionate (B1217596) is commonly achieved through the acid-catalyzed esterification of isoamyl alcohol with propionic acid. solubilityofthings.com This reaction can be facilitated by both homogeneous and heterogeneous acid catalysts.
Homogeneous Catalysis Approaches
Homogeneous catalysts, such as sulfuric acid and p-toluene sulfonic acid, are recognized for their high catalytic activity in esterification reactions. bcrec.id However, their application presents several disadvantages. These strong acids can promote undesirable side reactions, including oxidation, which can negatively impact the color and odor of the final ester product. They can also cause dehydration of the alcohol, leading to ether formation, particularly at elevated temperatures. bcrec.id Furthermore, homogeneous catalysts introduce challenges related to equipment corrosion and require additional downstream processing steps for their neutralization and removal from the product mixture.
Heterogeneous Catalysis Systems
The use of solid acid catalysts, or heterogeneous systems, offers a solution to many of the problems associated with homogeneous catalysts. ntnu.no Heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, can be used in continuous processes, and often exhibit higher selectivity, leading to purer products and reduced waste disposal issues. bcrec.idresearchgate.net
Strongly acidic ion-exchange resins (IERs) are widely employed as heterogeneous catalysts for the synthesis of isoamyl propionate. researchgate.net Among these, Amberlyst-15 and Amberlyst 70 have been subjects of detailed investigation.
Amberlyst-15: This macroporous resin has been proven effective for the esterification of propionic acid with isoamyl alcohol. tandfonline.comresearchgate.net In batch reactor studies, Amberlyst-15 has demonstrated its catalytic activity under various conditions. tandfonline.comtandfonline.com For instance, a propionic acid conversion of approximately 33% was achieved in 3 hours at a temperature of 343 K, using a 1:3 molar ratio of acid to alcohol and a catalyst loading of 5% (w/w of the limiting reactant). tandfonline.comresearchgate.nettandfonline.com Further studies showed that about 55% conversion could be reached after 5 hours under the same conditions. tandfonline.com The reusability of Amberlyst-15 has also been confirmed. tandfonline.com
| Parameter | Value |
|---|---|
| Temperature | 343 K (70°C) |
| Acid:Alcohol Molar Ratio | 1:3 |
| Catalyst Loading | 5% w/w |
| Conversion (3 hours) | ~33% |
| Conversion (5 hours) | ~55% |
Amberlyst 70: This ion exchange resin is noted for its high thermal stability (up to 463 K), making it suitable for use in processes like reactive distillation that may operate at elevated pressures and temperatures. researchgate.net The kinetics of this compound synthesis using Amberlyst 70 as a catalyst have been studied extensively in batch experiments. acs.org These studies involved varying reaction temperatures (353.15 K, 373.15 K, and 393.15 K), acid-to-alcohol molar ratios (1:2, 1:1, and 2:1), and catalyst loadings (0.8, 4.0, and 8.0 wt%). acs.orgscispace.com The collected kinetic data have been successfully fitted with both pseudohomogeneous and heterogeneous reaction models, which can be utilized for the simulation and design of reactor systems. acs.orgscispace.comresearchgate.net
| Parameter | Range Studied |
|---|---|
| Temperature | 353.15 K - 393.15 K (80°C - 120°C) |
| Acid:Alcohol Molar Ratio | 2:1, 1:1, 1:2 |
| Catalyst Loading (wt%) | 0.8%, 4.0%, 8.0% |
The catalytic activity of various solid acids, including sulfated metal oxides, has been explored for the liquid-phase esterification of isoamyl alcohol with propionic acid. researchgate.net One study compared the performance of catalysts prepared by impregnating supports like alumina, silica, zirconia, and titania with sulfate (B86663) ions. The supports were prepared by precipitating the corresponding hydroxides, which were then dried and treated with sulfuric acid. The resulting materials were characterized for properties such as surface area and acidity. researchgate.net The findings indicated that the yield of this compound is dependent on the textural properties, total surface acidity, and surface area of these catalysts. researchgate.net Among the tested materials, sulfated zirconia exhibited the highest acidity. researchgate.net
Ion Exchange Resins as Catalysts (e.g., Amberlyst® 70, Amberlyst-15)
Reactor Configurations for Esterification
The synthesis of this compound is often carried out in batch reactors, which allow for detailed investigation of reaction kinetics and the influence of various process parameters. tandfonline.comscispace.com
Batch reactors are frequently used to study the esterification of propionic acid with isoamyl alcohol using heterogeneous catalysts like ion exchange resins. tandfonline.comscispace.com In a typical setup, the reactants and catalyst are charged into a stirred vessel, and the reaction is allowed to proceed under controlled conditions. tandfonline.comntnu.no
Studies using Amberlyst-15 in a batch reactor have investigated the effect of parameters such as agitation speed, temperature, catalyst loading, and molar ratio of reactants. tandfonline.com It was observed that for a wide range of agitation speeds (300–1100 rpm), there was a negligible impact on the conversion, indicating that external mass transfer resistance was not a limiting factor. tandfonline.com A study achieved a 33% conversion of propionic acid in 3 hours at 343 K with a 1:3 molar ratio and 5% catalyst loading. researchgate.nettandfonline.com
Similarly, the performance of Amberlyst 70 has been evaluated in isothermal batch experiments. acs.orgscispace.com These studies systematically varied temperature (353.15 K to 393.15 K), acid to alcohol molar ratios (from 2:1 to 1:2), and catalyst loadings (from 0.8 to 8.0 wt%). acs.org The kinetic data gathered from these batch experiments are crucial for developing models that can accurately predict reaction behavior and aid in the design of larger-scale production processes. acs.orgscispace.com
Continuous Flow Reactor Systems (e.g., Packed Bed Reactors)
Continuous flow reactors, particularly packed bed reactors (PBRs), offer a promising alternative to conventional batch processes for the synthesis of this compound. researchgate.net These systems provide enhanced process control, improved heat and mass transfer, and the potential for higher reaction rates. researchgate.net
In a typical PBR setup for this compound synthesis, a solid catalyst is packed into a column, and the reactants, isoamyl alcohol and propionic acid, are continuously fed through it. researchgate.netnih.gov The use of a heterogeneous catalyst, such as an ion-exchange resin, simplifies the separation of the catalyst from the product stream, a notable advantage over homogeneous catalysis.
One study investigating the esterification of propionic acid with isoamyl alcohol utilized Amberlyst-15, an ion-exchange resin, as the catalyst. researchgate.net When the reaction was conducted in a packed bed reactor, a significant increase in the conversion of propionic acid was observed compared to a batch reactor under similar conditions. researchgate.net This demonstrates the potential for process intensification using continuous flow systems. researchgate.net Another investigation employed a packed-bed reactor with a nylon-immobilized lipase (B570770) for the continuous synthesis of this compound, highlighting the stability and predictability of such systems. nih.gov
Further advancements have explored the coupling of a packed bed reactor with a pervaporation membrane unit. mdpi.com This integrated setup allows for the continuous removal of water, a byproduct of the esterification reaction, thereby shifting the reaction equilibrium towards the formation of this compound and achieving higher yields. mdpi.com
| Catalyst | Reactor Type | Key Findings | Reference |
|---|---|---|---|
| Amberlyst-15 (Ion-Exchange Resin) | Packed Bed Reactor | Achieved a 53% conversion of propionic acid in 3 hours, a significant improvement over the 33% conversion seen in a batch reactor. | researchgate.net |
| Nylon-Immobilized Lipase | Packed Bed Reactor | Demonstrated successful and stable continuous synthesis of this compound with predictable performance based on batch experiments. | nih.gov |
| Amberlite IR-120 (Ion-Exchange Resin) | Integrated Fixed Bed-Pervaporation Reactor | Predicted to achieve ester yields as high as 94% by continuously removing water from the reaction. | mdpi.com |
Novel Chemical Synthesis Pathways
The quest for more environmentally benign and efficient methods for producing this compound has spurred the exploration of novel synthesis pathways rooted in the principles of green chemistry.
Development of Green Chemistry Principles in Ester Synthesis
The application of green chemistry principles to the synthesis of esters like this compound aims to reduce waste, minimize energy consumption, and utilize renewable resources. acs.orgsciepub.com Key principles include the use of catalysts over stoichiometric reagents, designing for energy efficiency, and reducing unnecessary derivatization. acs.orgsciepub.com
Enzymatic synthesis, often employing lipases, is a prime example of green chemistry in action. mdpi.com Lipases operate under mild reaction conditions, which translates to significant energy savings compared to traditional chemical processes. mdpi.com They are also highly specific, which can eliminate the need for protecting groups and reduce the formation of byproducts, simplifying purification. acs.orgmdpi.com The synthesis of this compound has been successfully carried out using immobilized lipases in solvent-free systems, further enhancing the green credentials of the process by eliminating the use of potentially harmful organic solvents. scispace.combegellhouse.com
The use of renewable feedstocks is another cornerstone of green chemistry. sciepub.com Isoamyl alcohol, a primary reactant in this compound synthesis, can be derived from fusel oil, a byproduct of the bioethanol industry. sci-hub.ru This approach not only provides a value-added application for a waste stream but also reduces reliance on fossil fuel-based raw materials. sci-hub.ru
Exploration of Alternative Catalytic Systems
Research into alternative catalysts for this compound synthesis is driven by the desire to replace traditional, often corrosive and environmentally problematic, catalysts like sulfuric acid. mdpi.com While strong acids are effective, they present challenges in terms of reactor corrosion and product purification. mdpi.com
Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15 and Amberlyst-70), have emerged as viable alternatives. researchgate.netsci-hub.ru These catalysts are easily separated from the reaction mixture, can be regenerated and reused, and are generally less corrosive than their homogeneous counterparts.
Enzymatic catalysts, particularly lipases, represent a significant advancement in the green synthesis of esters. mdpi.com Lipases, such as Candida antarctica lipase B (CALB), have been shown to be highly effective in catalyzing the esterification of isoamyl alcohol and propionic acid. scispace.comsci-hub.se Immobilizing the lipase on a solid support enhances its stability and allows for its use in continuous flow reactors, making the process more economically viable. nih.govscispace.com Studies have demonstrated high conversion rates (up to 95%) for this compound synthesis using immobilized lipase in a solvent-free system. scispace.combegellhouse.com Furthermore, the immobilized enzyme can be reused for multiple cycles, retaining a high percentage of its initial activity. scispace.com
The exploration of novel reaction media, such as ionic liquids, in combination with enzymatic catalysis is also a promising area of research. rsc.orgrsc.org Ionic liquids can enhance enzyme stability and facilitate product separation. sciepub.comrsc.org Microreactors have been used to conduct lipase-catalyzed synthesis of isoamyl acetate (B1210297) in an ionic liquid/n-heptane two-phase system, demonstrating significantly higher productivity compared to batch processes. rsc.orgresearchgate.net This approach highlights the potential of combining novel catalytic systems with advanced reactor technologies.
| Catalyst Type | Specific Catalyst | Key Advantages and Findings | Reference |
|---|---|---|---|
| Ion-Exchange Resin | Amberlyst-15 | Effective in both batch and packed bed reactors for this compound synthesis. | researchgate.net |
| Ion-Exchange Resin | Amberlyst-70 | Used in a pilot-scale reactive distillation column, achieving high conversion (>96%) and purity (>98 wt.%). | sci-hub.ru |
| Immobilized Lipase | Candida antarctica lipase B (CALB) | Achieved 95% conversion in a solvent-free system; the enzyme was reusable for up to 7 cycles. | scispace.combegellhouse.com |
| Immobilized Lipase | Lipase from Candida cylindracea | Successfully used in a continuous packed-bed reactor for ester synthesis. | nih.gov |
Enzymatic Synthesis and Biocatalysis
Lipase-Catalyzed Esterification
The esterification reaction to produce isoamyl propionate (B1217596) is catalyzed by lipases, which facilitate the formation of an ester bond between the hydroxyl group of isoamyl alcohol and the carboxyl group of propionic acid, with water as a byproduct. The efficiency of this biocatalytic process is heavily influenced by the choice of enzyme and the optimization of reaction conditions.
The selection of an appropriate biocatalyst is a critical first step in developing an efficient synthesis process. Several commercially available lipases have been evaluated for their efficacy in producing isoamyl propionate.
Candida antarctica Lipase (B570770) B (CALB): This lipase is one of the most widely used and effective biocatalysts for ester synthesis. It is often used in an immobilized form, commercially known as Novozym 435. begellhouse.com Studies have shown that Novozym 435 is highly feasible for the production of this compound, demonstrating high activity and stability. begellhouse.comnih.gov Research has highlighted that CALB exhibits high specificity, making it a preferred choice for this esterification. begellhouse.com In one study, Novozym 435 was identified as the most active among several tested lipases for the synthesis of butyl propionate, a related ester. researchgate.net
Novozym 435: As an immobilized form of CALB on a macroporous acrylic resin, Novozym 435 offers significant advantages, including ease of separation from the reaction mixture and potential for reuse, which is economically beneficial. lookchem.comnih.gov Its robustness under various reaction conditions makes it a popular choice in both laboratory and industrial settings for ester synthesis. begellhouse.comlookchem.com
Other lipases, such as those from Rhizomucor miehei and Aspergillus niger, have also been investigated for the synthesis of similar esters, but Novozym 435 consistently demonstrates high conversion rates for this compound. begellhouse.comnih.govresearchgate.net
Immobilization is a key strategy to enhance the stability and reusability of enzymes, making the biocatalytic process more cost-effective. nih.gov Novozym 435 is a prime example of a commercially successful immobilized enzyme. lookchem.com The immobilization of Candida antarctica lipase B onto macroporous polyacrylic resin beads not only facilitates its recovery and reuse but also can improve its activity and stability under operational conditions. lookchem.comresearchgate.net
Various techniques are employed for enzyme immobilization, including:
Adsorption: This simple method involves the physical binding of the enzyme to a carrier. nih.gov
Covalent Bonding: This creates strong bonds between the enzyme and the support, minimizing leaching.
Entrapment: The enzyme is enclosed within a polymeric network, such as polyurethane foam. nih.gov
Cross-Linking: Enzyme molecules are chemically linked to each other.
For CALB, immobilization on supports like polyurethane foam has been shown to significantly increase its enzymatic activity. researchgate.netnih.gov The choice of immobilization technique and carrier material can influence the enzyme's performance and is a crucial consideration in process development. nih.gov
To maximize the yield of this compound, it is essential to optimize several key reaction parameters.
The molar ratio of the substrates, isoamyl alcohol and propionic acid, significantly impacts the reaction equilibrium and the final conversion. An excess of one of the substrates is often used to shift the equilibrium towards product formation.
Research has shown that for the synthesis of this compound using Novozym 435, an acid-to-alcohol molar ratio of 1:3 resulted in a high conversion of 95%. begellhouse.com In the synthesis of a similar ester, isoamyl acetate (B1210297), an acid-to-alcohol molar ratio of 1:2 was found to be optimal for Novozym 435. researchgate.net The optimal ratio can be dependent on potential substrate inhibition; for instance, high concentrations of short-chain acids can inhibit or inactivate the lipase. mdpi.com Therefore, using an excess of the alcohol can help to mitigate the inhibitory effect of the acid. capes.gov.br
Table 1: Effect of Substrate Molar Ratio on this compound Synthesis
| Acid:Alcohol Molar Ratio | Biocatalyst | Conversion (%) | Reference |
|---|---|---|---|
| 1:3 | Novozym 435 | 95 | begellhouse.com |
This table is interactive. You can sort the columns by clicking on the headers.
Temperature is a critical parameter that influences both the reaction rate and the stability of the enzyme. Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to enzyme denaturation and loss of activity.
For the synthesis of this compound catalyzed by Novozym 435, a temperature of 50°C was found to be optimal, achieving a 92% conversion after 12 hours. begellhouse.com At 40°C and 60°C, the conversions were slightly lower, at 85% and 90% respectively, indicating that 50°C provides a good balance between enzyme activity and stability. begellhouse.com Other studies on similar esters have also reported optimal temperatures in the range of 30°C to 60°C. researchgate.netcapes.gov.brnih.gov The use of immobilized enzymes like Novozym 435 often allows for operation at higher temperatures compared to their free counterparts. begellhouse.com
Table 2: Influence of Temperature on this compound Conversion
| Temperature (°C) | Biocatalyst | Conversion (%) (after 12h) | Reference |
|---|---|---|---|
| 40 | Novozym 435 | 85 | begellhouse.com |
| 50 | Novozym 435 | 92 | begellhouse.com |
This table is interactive. You can sort the columns by clicking on the headers.
The amount of enzyme used, or enzyme loading, is directly related to the reaction rate. Increasing the enzyme concentration generally leads to a faster reaction, but beyond a certain point, the increase may not be proportional due to factors like substrate limitation or mass transfer issues. researchgate.net
In the synthesis of this compound, an enzyme loading of 2.5% (w/v) of Novozym 435 was used to achieve a 95% conversion. begellhouse.com For the synthesis of a related ester, isobutyl propionate, an optimal enzyme loading of 5% (w/w) was reported. lookchem.com Studies on other esters have shown that increasing the enzyme concentration from 2.5% to 10% can significantly increase productivity. redalyc.org However, from an economic standpoint, it is crucial to use the minimum amount of enzyme necessary to achieve a high conversion in a reasonable timeframe. mdpi.com
Table 3: Impact of Enzyme Loading on Ester Synthesis
| Enzyme Loading | Biocatalyst | Product | Conversion/Yield | Reference |
|---|---|---|---|---|
| 2.5% (w/v) | Novozym 435 | This compound | 95% | begellhouse.com |
| 5% (w/w) | Novozym 435 | Isobutyl propionate | 82% | lookchem.com |
| 5% (w/w) | Novozym 435 | Isoamyl acetate | ~80% | researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
Optimization of Bioreaction Parameters
Reaction Time Profiles
The duration of the enzymatic reaction is a critical parameter that directly influences the yield of this compound. Research indicates that the synthesis is time-dependent, with optimal yields achieved after several hours. In a solvent-free system using immobilized Candida antarctica lipase B (Novozym 435), a conversion of 95% was achieved after 10 hours of reaction time. begellhouse.com The introduction of ultrasound technology has been shown to significantly accelerate this process. One study demonstrated that with the application of ultrasound (25 kHz), a 96% conversion could be reached in just 3 hours, a substantial reduction from the 10 hours required under silent conditions. researchgate.net
For analogous short-chain esters, similar time-dependent profiles are observed. For instance, in the synthesis of isoamyl butyrate (B1204436), a maximum yield was obtained after 5 hours. ijrpr.com The optimization of reaction time is crucial for developing an efficient and economical production process.
| Ester | Enzyme | System | Reaction Time (hours) | Conversion/Yield |
| This compound | Candida antarctica lipase B | Solvent-Free | 10 | 95% begellhouse.com |
| This compound | Immobilized lipase | Ultrasound-assisted | 3 | 96% researchgate.net |
| Isoamyl butyrate | Immobilized lipase | n-hexane | 5 | 91.6 mM ijrpr.com |
| Isobutyl propionate | Novozym® 435 | Solvent-Free | 10 | 92.52% researchgate.net |
Solvent-Free Bioreactor Systems
The use of solvent-free systems (SFS) for the synthesis of this compound represents an environmentally friendly and efficient approach. These systems minimize waste and can lead to higher volumetric productivity. Research has focused on optimizing the parameters for lipase-assisted esterification of isoamyl alcohol and propionic acid in such systems. begellhouse.com
In a study utilizing a 50 mL baffled glass reactor with immobilized Candida antarctica lipase B as the catalyst, a 95% conversion to this compound was achieved. begellhouse.com The optimized conditions for this solvent-free system were a temperature of 50°C, an acid-to-alcohol molar ratio of 1:3, an enzyme loading of 2.5% (w/v), and an agitation speed of 300 rpm. begellhouse.com The successful application of SFS is also reported for similar esters like isobutyl propionate, where conversions exceeding 90% have been obtained, underscoring the viability of this green chemistry approach for flavor ester production. researchgate.net
| Parameter | Optimal Value |
| System | Solvent-Free begellhouse.com |
| Bioreactor | 50 mL baffled glass reactor begellhouse.com |
| Catalyst | Immobilized Candida antarctica lipase B begellhouse.com |
| Temperature | 50°C begellhouse.com |
| Acid:Alcohol Molar Ratio | 1:3 begellhouse.com |
| Enzyme Loading | 2.5% (w/v) begellhouse.com |
| Agitation Speed | 300 rpm begellhouse.com |
| Conversion | 95% begellhouse.com |
Enzyme Reusability and Stability Studies
The economic feasibility of enzymatic processes heavily relies on the ability to reuse the biocatalyst over multiple cycles. For this compound synthesis in a solvent-free system, immobilized Candida antarctica lipase B demonstrated good operational stability, retaining 75% of its initial activity after seven consecutive cycles. begellhouse.com
Studies on the synthesis of structurally similar esters provide further evidence of the high stability of immobilized enzymes. In the production of isoamyl butyrate, the immobilized biocatalyst Novozym 435 was reused for at least 20 cycles while maintaining a conversion yield of 92%. researchgate.net In another study on isoamyl butyrate, a celite-immobilized bacterial lipase was used for 8 cycles. ijrpr.com For isobutyl propionate synthesis, the immobilized lipase was reused for 7 cycles, with the conversion of acid reaching 83%. researchgate.net These findings highlight the robustness of immobilized enzymes, making them suitable for industrial-scale production of flavor esters.
| Ester Synthesized | Enzyme | Reusability (Number of Cycles) | Retained Activity/Conversion |
| This compound | Candida antarctica lipase B | 7 | 75% of initial activity begellhouse.com |
| Isoamyl butyrate | Novozym 435 | 20 | 92% conversion researchgate.net |
| Isoamyl butyrate | Celite Immobilized Bacterial Lipase | 8 | 15.7 mM produced in the 8th cycle ijrpr.com |
| Isobutyl propionate | Immobilized lipase | 7 | 83% conversion researchgate.net |
| Isoamyl butyrate | Immobilized Rhodococcus cutinase | 6 | ~87% of initial synthesis (~223 mM vs ~255 mM) nih.gov |
Cutinase-Mediated Esterification
While lipases are commonly used, cutinases represent another class of enzymes capable of catalyzing esterification reactions. nih.gov Cutinases, which are serine esterases, exhibit similar reactivity to lipases but can offer different substrate specificities. jmb.or.kr
Research into the synthesis of isoamyl fatty acid esters using a cutinase from Rhodococcus bacteria has shown promising results. nih.gov Although this study focused on esters like isoamyl acetate and isoamyl butyrate, the findings are relevant for this compound. The Rhodococcus cutinase, immobilized on methacrylate (B99206) divinylbenzene (B73037) beads, efficiently synthesized various isoamyl esters. nih.gov Among the substrates tested, the enzyme showed high efficiency for short-chain fatty acids. nih.gov For example, in the synthesis of isoamyl butyrate, yields of up to 250 mM were achieved by optimizing reaction conditions. nih.gov
The reusability of the immobilized cutinase was also confirmed; it maintained its activity for at least six repeated uses in the synthesis of isoamyl butyrate. nih.gov This demonstrates that cutinases are a viable and robust alternative to lipases for the industrial production of flavor esters like this compound. nih.govresearchgate.net
| Enzyme | Source | Substrates | Product Example | Key Finding |
| Cutinase (Rcut) | Rhodococcus sp. | Isoamyl alcohol + various fatty acids | Isoamyl butyrate (~250 mM) | Efficient synthesis of short-chain isoamyl esters nih.gov |
| Cutinase | Fusarium solani pisi | Various alcohols and acids | Short-chain alkyl esters | High esterification yield (>95%) for C4-C6 acids and alcohols researchgate.net |
Chemical Reaction Kinetics and Thermodynamics
Kinetic Modeling of Esterification Reactions
Kinetic models are essential for simulating and designing reactor systems for isoamyl propionate (B1217596) production. researchgate.netresearchgate.net Studies have employed various models to describe the reaction behavior, primarily focusing on heterogeneously catalyzed liquid-phase esterification. acs.org
The pseudo-homogeneous model (PHM) is frequently used to describe the kinetics of the liquid-phase esterification of propionic acid with isoamyl alcohol, particularly when using solid catalysts like ion-exchange resins. dergipark.org.tr This approach simplifies the system by not explicitly accounting for the concentrations of species on the catalyst surface, instead treating the reaction as if it were occurring in a single phase. The model's parameters are regressed from experimental data obtained under various conditions, such as different temperatures, reactant molar ratios, and catalyst loadings. researchgate.netresearchgate.netacs.org
In a study using Amberlyst-70 as the catalyst, kinetic data were regressed using pseudo-homogeneous models based on both mole fractions and activities calculated with the Non-Random Two-Liquid (NRTL) model. researchgate.netacs.orgaiche.org The results indicated that an activity-based PHM provided the best fit. However, a simpler mole-fraction-based PHM is also considered effective and can be recommended to describe the composition changes during the reaction. researchgate.net
Batch isothermal experiments conducted at temperatures of 353.15 K, 373.15 K, and 393.15 K with varying molar ratios and catalyst loadings provided the data for these models. researchgate.netacs.org The resulting models are deemed accurate for use in the simulation of reactive distillation processes. researchgate.netacs.org
Table 1: Parameters for Pseudo-Homogeneous Model (PHM) of Isoamyl Propionate Esterification
| Parameter | Value | Conditions / Notes | Source |
| Activation Energy (E) | 43 kJ/mol | Mole fraction-based PHM with Amberlyst-70 catalyst. | researchgate.net |
| Chemical Equilibrium Constant (KE) | 5.22 | Mole fraction-based PHM. | researchgate.net |
| Equilibrium Constant (Keq) | 6.39 | Mole fraction basis, assumed constant over the analyzed temperature interval. | |
| Equilibrium Constant (Keq) | 63.42 | Activity basis, assumed constant over the analyzed temperature interval. |
For enzyme-catalyzed synthesis of this compound, more complex mechanistic models are required to accurately describe the reaction kinetics. The Ping-Pong Bi-Bi mechanism is a common model for lipase-catalyzed reactions involving two substrates. begellhouse.comlookchem.combiointerfaceresearch.com
In the synthesis of this compound using immobilized Candida antarctica lipase (B570770) B (Novozym 435) in a solvent-free system, the Ping-Pong Bi-Bi model with substrate inhibition was found to best fit the initial rate data. begellhouse.com This model accounts for the sequential binding of the two substrates (propionic acid and isoamyl alcohol) to the enzyme and the inhibition of the reaction rate at high concentrations of either substrate. begellhouse.combiointerfaceresearch.com The mechanism involves the first substrate (e.g., propionic acid) binding to the enzyme, followed by the release of the first product (water), creating a modified enzyme. The second substrate (isoamyl alcohol) then binds to this modified enzyme, and after reaction, the second product (this compound) is released, regenerating the original enzyme. biointerfaceresearch.comnih.gov
A study achieved a 95% conversion to this compound after 10 hours under optimized conditions: 50°C, a 1:3 acid-to-alcohol molar ratio, and 2.5% (w/v) enzyme loading. begellhouse.com The kinetic parameters for the Ping-Pong Bi-Bi model with substrate inhibition were determined from this experimental data. begellhouse.com
Table 2: Kinetic Parameters for the Ping-Pong Bi-Bi Model of this compound Synthesis
| Parameter | Symbol | Value | Unit | Source |
| Maximum Rate Constant | Vmax | 0.05 | mol/L/min | begellhouse.com |
| Michaelis-Menten Constant for Acid | Ka | 0.1 | mol/L | begellhouse.com |
| Michaelis-Menten Constant for Alcohol | Kb | 1.5 | mol/L | begellhouse.com |
| Constant for Acid Inhibition | Kia | 0.3 | mol/L | begellhouse.com |
| Constant for Alcohol Inhibition | Kib | 1.56 | mol/L | begellhouse.com |
The properties of the catalyst significantly affect the kinetics of this compound esterification. Studies have investigated the impact of catalyst type, loading, and particle size.
Catalyst Type : Ion-exchange resins, such as Amberlyst-15 and Amberlyst-70, are commonly used as heterogeneous catalysts. researchgate.netresearchgate.net Amberlyst-70 is noted for its high thermal stability (up to 463 K), making it suitable for reactive distillation processes that may operate at elevated pressures and temperatures. sci-hub.ruresearchgate.net In a study on the esterification of propionic acid with isobutyl alcohol, Amberlyst-70 was found to be a more effective catalyst than Amberlyst-36. dergipark.org.tr The selection of the catalyst is a critical first step in process development. bcrec.id
Catalyst Loading : The reaction rate generally increases with higher catalyst loading. dergipark.org.tr For the synthesis of this compound with Amberlyst-70, experiments have been conducted with catalyst loadings of 0.8, 4.0, and 8.0 wt%. acs.org Similarly, for the synthesis of isobutyl propionate, increasing the catalyst amount from 4 to 12 g-dry resin/L increased the conversion of the alcohol. dergipark.org.tr
Mass Transfer Limitations : Both external and internal mass transfer limitations can influence the observed reaction rate. To ensure the reaction is kinetically controlled, experiments are often run at high stirring speeds (e.g., 600-1000 rpm) to eliminate external mass transfer resistance. researchgate.netdergipark.org.tr Internal mass transfer (pore diffusion) limitations can be significant, especially with larger catalyst particles. The Weisz-Prater criterion is used to assess the significance of these limitations. For Amberlyst-70, it was found that pore diffusion resistances could not be neglected for particle sizes above 0.425 mm, and thus the effectiveness factor was rigorously calculated during kinetic model parameter regression. researchgate.net
Mechanistic Kinetic Models (e.g., Ping-Pong Bi-Bi with Substrate Inhibition)
Thermodynamic Analysis of Esterification Equilibrium
Thermodynamic analysis of the esterification reaction is crucial for determining the equilibrium conditions, which define the maximum achievable conversion in a standard reactor. sci-hub.ru
The Van't Hoff equation is a fundamental relationship used to determine the thermodynamic properties of a reaction from the temperature dependence of the equilibrium constant (Keq). sci-hub.ruresearchgate.net The equation relates the natural logarithm of the equilibrium constant to the standard enthalpy (ΔHR) and entropy (ΔSR) of the reaction and the temperature (T). acs.orgnih.gov
By conducting experiments at different temperatures to determine the equilibrium constant at each point, a plot of ln(Keq) versus the inverse of the temperature (1/T) can be generated. nih.gov The slope of this plot is proportional to -ΔHR/R (where R is the gas constant), and the y-intercept is proportional to ΔSR/R. acs.orgnih.gov This analysis allows for the calculation of the reaction's enthalpy and entropy. sci-hub.ru For the esterification of acetic acid with isoamyl alcohol catalyzed by Amberlyst-70, the Van't Hoff equation was used to determine a reaction enthalpy of 16.47 kJ/mol. researchgate.net
The enthalpy (ΔHR) and entropy (ΔSR) of the esterification of propionic acid with isoamyl alcohol have been determined through the application of the Van't Hoff equation to experimental equilibrium data. sci-hub.ru These values are essential for calculating the chemical equilibrium conditions. sci-hub.ru
One study reported different values for enthalpy and entropy depending on whether the equilibrium constant was based on mole fractions or activities. This variation is attributed to differences in the observed data. It was also noted that the dependence of the equilibrium constant on temperature was small within the analyzed range (80-120 °C), allowing for the assumption of a constant value for Keq in kinetic modeling.
Table 3: Thermodynamic Properties for the Esterification of Propionic Acid with Isoamyl Alcohol
| Parameter | Basis | Value | Unit | Source |
| Reaction Enthalpy (-ΔHRxn/Rg) | Mole Fraction (Keq-x) | -123.63 ± 1347.11 | K | |
| Reaction Entropy (ΔSRxn/Rg) | Mole Fraction (Keq-x) | 2.19 ± 3.82 | - | |
| Reaction Enthalpy (-ΔHRxn/Rg) | Activity (Keq-a) | 258.12 ± 1177.30 | K | |
| Reaction Entropy (ΔSRxn/Rg) | Activity (Keq-a) | 5.01 ± 3.25 | - |
Van't Hoff Equation Application
Reaction Rate Constant Determinations
The determination of reaction rate constants for the synthesis of this compound, primarily through the esterification of isoamyl alcohol with propionic acid, has been the subject of various kinetic studies. These investigations typically employ different catalytic systems, including enzymes and solid acid catalysts, and utilize distinct kinetic models to describe the reaction behavior.
Enzymatic Catalysis Findings
Research into the enzyme-assisted synthesis of this compound often utilizes lipases, particularly from Candida antarctica (immobilized as Novozym 435), in solvent-free systems. begellhouse.combegellhouse.com These studies focus on optimizing reaction parameters to maximize ester conversion and understanding the reaction mechanism. begellhouse.com
A prominent kinetic model used to describe this enzymatic reaction is the Ping-Pong Bi-Bi mechanism, which often includes terms for substrate inhibition by both the alcohol and the acid. begellhouse.combegellhouse.com In one study, the synthesis was conducted in a baffled glass reactor, achieving a 95% conversion after 10 hours at 50°C. begellhouse.combegellhouse.com The kinetic parameters were determined under these optimized conditions. begellhouse.com Another study noted that bio-imprinting of lipase with carboxylic acids was effective in enhancing the catalytic reaction rate constant for solvent-free esterification. scispace.com
Detailed research findings from a study using immobilized Candida Antarctica lipase B are presented below. begellhouse.comscispace.com
Table 1: Kinetic Parameters for Lipase-Catalyzed this compound Synthesis
| Parameter | Description | Value | Unit | Citation |
|---|---|---|---|---|
| Vmax | Maximum reaction rate constant | 0.05 | mol/L/min | begellhouse.comscispace.com |
| Ka | Michaelis-Menten constant for propionic acid | 0.1 | mol/L | begellhouse.comscispace.com |
| Kb | Michaelis-Menten constant for isoamyl alcohol | 1.5 | mol/L | begellhouse.comscispace.com |
| Kia | Inhibition constant for propionic acid | 0.3 | mol/L | begellhouse.comscispace.com |
Heterogeneous Catalysis Research
The liquid-phase esterification of isoamyl alcohol and propionic acid has also been extensively studied using solid acid catalysts, such as the ion-exchange resin Amberlyst-70. acs.orgacs.org These studies perform isothermal batch experiments where variables like reactant molar ratios, reaction temperatures, and catalyst loadings are systematically changed to gather kinetic data. acs.orgresearchgate.net The data is then correlated with kinetic models, such as pseudo-homogeneous and heterogeneous models based on mole fractions and activities. acs.orgresearchgate.net
For the reaction catalyzed by Amberlyst-70, an activity-based pseudo-homogeneous model has been shown to accurately fit the experimental data. sci-hub.ru The model incorporates the Arrhenius equation to describe the temperature dependence of the specific reaction constant. sci-hub.ru Experiments were conducted at temperatures ranging from 353.15 K to 393.15 K. acs.orgresearchgate.net Similarly, studies using Amberlyst-15 have been performed, showing a 33% conversion of propionic acid in 3 hours at 343 K with a 1:3 molar ratio of acid to alcohol. tandfonline.comtandfonline.com
The kinetic parameters for the esterification reaction using Amberlyst-70 as a catalyst are detailed in the table below. sci-hub.ru
Table 2: Kinetic Parameters for this compound Synthesis using Amberlyst-70 Catalyst
| Parameter | Description | Value | Unit | Citation |
|---|---|---|---|---|
| ko | Pre-exponential factor | 1.10 x 105 | kmol/kg-cat·s | sci-hub.ru |
| Ea | Activation Energy | 58.6 | kJ/kmol | sci-hub.ru |
| ΔHRxn | Enthalpy of Reaction | 7.95 | kJ/kmol | sci-hub.ru |
Advanced Separation Processes and Process Intensification
Reactive Distillation Technology for Isoamyl Propionate (B1217596) Production
Reactive distillation is an intensified process used for the synthesis of isoamyl propionate from isoamyl alcohol and propionic acid. sci-hub.ru The technology is particularly suitable for equilibrium-limited reactions, as the continuous removal of products (or by-products) from the reaction zone shifts the equilibrium, driving the reaction towards higher conversion rates. sci-hub.rumdpi.com For this compound synthesis, the reaction is heterogeneously catalyzed, often using an ion exchange resin. researchgate.netunirioja.es
The conceptual design of a reactive distillation process for this compound production is crucial for determining its feasibility and identifying optimal operating conditions. researchgate.net This design phase relies heavily on the analysis of residue curve maps (RCMs), which provide a graphical representation of the system's thermodynamic behavior. aiche.orgacs.org These maps are constructed for both non-reactive and reactive conditions to understand the topological landscape of the distillation process. researchgate.net
Before assessing the reactive system, a conventional (non-reactive) residue curve map analysis is performed for the quaternary mixture of propionic acid, isoamyl alcohol, this compound, and water. sci-hub.ru This analysis, conducted at a specific pressure (e.g., 101.32 kPa), helps to identify the system's singular points: pure components and azeotropes, which are classified as stable nodes, unstable nodes, or saddles based on their boiling points. sci-hub.rucore.ac.uk The map is divided into different distillation regions by distillation boundaries, which are lines that residue curves cannot cross. core.ac.uk This initial analysis is fundamental for understanding the separation possibilities and limitations in the absence of a chemical reaction. sci-hub.ru The conceptual design tools within simulation software like Aspen Plus® are often used to generate these maps. sci-hub.ru For the this compound system, the non-reactive RCM reveals the presence of several binary and ternary azeotropes that create complex distillation boundaries. sci-hub.ruaiche.org
When the esterification reaction is introduced, the topology of the residue curve map changes significantly. The reactive residue curve map, analyzed under chemical equilibrium conditions, provides insight into the feasibility of the reactive distillation process. sci-hub.ruresearchgate.net These maps show how the composition of the liquid phase changes over time in a simple distillation apparatus where the reaction is always at chemical equilibrium. sci-hub.ru For the this compound system, the analysis of the reactive RCM demonstrates that the presence of the reaction eliminates some of the distillation boundaries found in the non-reactive system. This allows for a direct distillation path from the reactant mixture to the pure ester product. The reactive map suggests that it is possible to obtain high-purity this compound as a bottom product and remove water as a distillate, potentially in a heterogeneous azeotrope that can be separated in a decanter. sci-hub.ru This analysis confirms the viability of reactive distillation for achieving high reactant conversion and product purity in a single column. researchgate.net
The this compound esterification system is characterized by the presence of multiple azeotropes, which are critical to consider in the design of the separation process. sci-hub.ru An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. The system contains several binary and ternary azeotropes involving the four main components: propionic acid, isoamyl alcohol, this compound, and water. sci-hub.ruaiche.org These azeotropes can be either homogeneous (single liquid phase) or heterogeneous (multiple liquid phases). sci-hub.ru The presence of a low-boiling heterogeneous azeotrope involving water is particularly advantageous in reactive distillation, as it allows for the efficient removal of water from the top of the column, which can then be separated by decantation. sci-hub.ru The calculated azeotropes at 101.32 kPa have been determined using process simulators and validated against experimental data where available. sci-hub.ru
Process modeling and simulation are indispensable tools for the design, optimization, and analysis of the reactive distillation process for this compound production. researchgate.net Software such as Aspen Plus® is widely used to develop steady-state models of the process. sci-hub.ruresearchgate.netresearchgate.net These simulations rely on an equilibrium-stage approach, where each stage in the column is assumed to reach vapor-liquid or vapor-liquid-liquid equilibrium.
The model incorporates detailed thermodynamic and kinetic data. researchgate.net Thermodynamic models like the Non-Random Two-Liquid (NRTL) model are used to calculate activity coefficients and represent the highly non-ideal phase behavior of the quaternary system. sci-hub.ruresearchgate.net Kinetic models, often developed from experimental batch reactor data, describe the rate of the esterification reaction catalyzed by a solid acid catalyst like Amberlyst® 70. sci-hub.ruacs.org
Using the simulation software, engineers can:
Build a flowsheet of the reactive distillation column, including features like a total condenser and a top decanter for water separation.
Determine the best operating conditions, such as feed location, reflux ratio, and reboiler duty, to achieve high reactant conversion and product purity. sci-hub.ru
Evaluate different process configurations and perform sensitivity analyses to understand the effect of various parameters on column performance. acs.org
Simulations for the this compound system have predicted that propionic acid conversions above 96% and this compound purities over 98 wt.% are achievable in the bottom product. sci-hub.ruresearchgate.net
The results obtained from process simulations must be validated through experimental work to confirm the feasibility and performance of the reactive distillation process. researchgate.net For this compound synthesis, experimental evaluations have been carried out in continuously operated pilot-scale reactive distillation columns. sci-hub.ruresearchgate.net
A typical experimental setup consists of a glass column with a specific diameter and height (e.g., 8 cm ID, 6 m tall), containing sections for reaction, rectification, and stripping. sci-hub.ruresearchgate.net The reactive section is packed with a structured packing, such as KATAPAK® SP-11, which contains the heterogenous catalyst (e.g., Amberlyst® 70 ion exchange resin). sci-hub.ruresearchgate.net Non-reactive structured packing is used in the other sections. chemicalpapers.com
During experiments, key operating variables are controlled, and temperature and concentration profiles along the column are measured at steady state. researchgate.netchemicalpapers.com The experimental results for this compound production have shown a reasonably good agreement with the predictions from the Aspen Plus® simulations. sci-hub.ru These pilot-scale studies have successfully demonstrated the ability to achieve high propionic acid conversion (>96%) and high this compound purity (>98 wt.%) with a single equimolar feed, validating the conceptual design and simulation models. sci-hub.ruresearchgate.net
Compound Index
Reactive Residue Curve Map Analysis (Chemical Equilibrium Conditions)
Structured Packing and Catalyst Integration
A significant advancement in the production of this compound is the use of reactive distillation (RD), which combines the chemical reaction (esterification) and the separation of products in a single unit. researchgate.netsci-hub.ru This integration is effectively achieved through the use of structured packing that also serves as a carrier for the catalyst.
In a notable study, a pilot-scale glass reactive-distillation column was utilized for the continuous production of this compound from propionic acid and isoamyl alcohol. researchgate.netsci-hub.ruresearchgate.net The column was equipped with KATAPAK® SP-11 structured packing, which contained Amberlyst® 70 ion exchange resin as the heterogeneous catalyst. researchgate.netsci-hub.ruresearchgate.net This setup facilitates the esterification reaction on the surface of the catalyst while simultaneously separating the products due to the different boiling points of the components. The integration of the catalyst within the structured packing provides a large surface area for the reaction, minimizes pressure drop, and improves mass transfer efficiency. researchgate.net
Research has demonstrated the feasibility and benefits of this integrated approach. Experimental results from the pilot-scale column showed a high degree of correlation with simulations performed using Aspen Plus®. researchgate.netsci-hub.ru This validates the modeling approach for scaling up the process for industrial applications. researchgate.net
Process Optimization for Conversion and Purity
Optimizing process parameters is crucial for maximizing the conversion of reactants and the purity of the final product, this compound. In the context of reactive distillation, key variables include feed conditions, reflux ratio, and catalyst loading.
Studies have shown that for a single equimolar feed of propionic acid and isoamyl alcohol in a reactive distillation column, high conversion and purity can be achieved. researchgate.netsci-hub.ru Specifically, propionic acid conversions exceeding 96% and this compound purities of over 98% by weight in the bottoms product have been reported. researchgate.netresearchgate.net These results highlight the effectiveness of reactive distillation in overcoming the equilibrium limitations of the esterification reaction by continuously removing the products. sci-hub.ru
The optimization process often involves detailed kinetic studies and process simulations. For instance, kinetic data for the liquid-phase esterification of propionic acid with isoamyl alcohol using Amberlyst 70 as a catalyst have been determined under various conditions of temperature, molar ratio, and catalyst loading. acs.org These kinetic models are then used in process simulators to predict the optimal operating conditions for the reactive distillation column. acs.org
Below is a table summarizing the results from a pilot-scale reactive distillation study for this compound production.
| Parameter | Value | Reference |
| Column Diameter (ID) | 8 cm | researchgate.net |
| Column Height | 6 m | researchgate.net |
| Structured Packing | KATAPAK® SP-11 | researchgate.netsci-hub.ru |
| Catalyst | Amberlyst® 70 | researchgate.netsci-hub.ru |
| Feed | Equimolar Propionic Acid & Isoamyl Alcohol | researchgate.net |
| Propionic Acid Conversion | > 96% | researchgate.net |
| This compound Purity (Bottoms) | > 98 wt.% | researchgate.netresearchgate.net |
Other Process Intensification Strategies
Beyond reactive distillation with structured packing, other process intensification strategies are being explored for the synthesis of this compound and similar esters. These methods aim to further improve efficiency and reduce the environmental footprint.
Reactive Extraction: This technique combines chemical reaction with liquid-liquid extraction in a single apparatus. While specific studies on this compound are emerging, the principle involves using an extractant to selectively remove one of the products (typically water in esterification), thereby shifting the reaction equilibrium towards higher conversions.
Reactive Dividing-Wall Columns (RDWC): This is an advanced form of reactive distillation that integrates a dividing wall within the distillation column. osti.govdntb.gov.ua This configuration allows for the separation of complex mixtures in a single column, which would otherwise require multiple columns, leading to significant energy and capital savings. researchgate.net For the production of this compound, an RDWC could potentially separate the desired ester, unreacted reactants, and by-products in one unit, further intensifying the process. While direct applications for this compound are still under investigation, the technology has shown promise for other ester production processes. osti.gov
By-product Utilization and Upgrading
A key aspect of creating a sustainable and economically viable process for this compound production is the effective utilization of by-products. unirioja.es A primary source of isoamyl alcohol for this synthesis is fusel oil, a by-product of the bioethanol industry. researchgate.netsci-hub.runcsu.edu
Computational Chemistry and Modeling Approaches
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are a fundamental approach used to analyze and predict the pathways of chemical reactions. rsc.org By solving approximations of the Schrödinger equation, these methods can determine the electronic structure of molecules and map out potential energy surfaces, identifying transition states and reaction intermediates. rsc.org This allows researchers to elucidate complex reaction mechanisms, calculate reaction rates, and understand the energetics of different chemical transformations.
While specific quantum chemical studies focused solely on isoamyl propionate (B1217596) are not prevalent in the provided literature, the methodology is well-established for analogous esters. For instance, studies on the atmospheric degradation of the related compound isoamyl acetate (B1210297) have utilized quantum chemical calculations to investigate its reaction with OH radicals and Cl atoms. acs.org These calculations, performed at levels of theory like M06-2X/6-311++G(3df,3pd) and DLPNO–CCSD(T), reveal that the primary degradation pathway is hydrogen abstraction. acs.org Similarly, the thermal pyrolysis of isopropyl propionate has been studied using methods like CBS-QB3 to construct a potential energy surface and an RRKM-based master equation to analyze kinetic behaviors over wide temperature and pressure ranges. nih.gov These examples demonstrate how quantum chemical calculations provide detailed mechanistic insights that are crucial for understanding the stability, reactivity, and environmental fate of esters like isoamyl propionate. acs.orgnih.gov
Molecular Dynamics Simulations for Molecular Interactions (e.g., Olfactory Receptor Ligand Studies)
Molecular dynamics (MD) simulations are a powerful computational technique for studying the physical movement of atoms and molecules over time. nih.gov This method is particularly valuable for exploring the complex and dynamic interactions between a ligand, such as an odorant molecule, and a biological receptor. researchgate.net In the context of olfaction, MD simulations can reveal the intricate binding mechanisms that trigger the sense of smell. nih.govresearchgate.net The process involves creating a computational model of the olfactory receptor, often a G protein-coupled receptor (GPCR), embedding it in a simulated cell membrane, and then simulating the interaction with the odorant molecule. core.ac.uk
Recent research has highlighted the effectiveness of MD simulations in deorphanizing olfactory receptors and understanding their activation. nih.gov For example, simulations have shown that structural changes in a receptor's extracellular loop induced by the fatty acid propionate can trigger receptor activation. nih.gov While direct MD simulation studies on this compound were not detailed in the sourced material, research on the closely related isoamyl acetate provides a clear blueprint. In simulations of isoamyl acetate with a model olfactory receptor, specific amino acid residues that form the most frequent contacts with the odorant can be identified, revealing the key components of the binding pocket. core.ac.uk These computational approaches are pivotal in moving from static docking images to a dynamic understanding of how odorants like this compound are recognized at the molecular level. researchgate.netcore.ac.uk
Process Simulation Software Applications (e.g., Aspen Plus® 7.3)
Process simulation software is critical for the design, analysis, and optimization of chemical production processes. Aspen Plus®, a widely used chemical engineering software, has been instrumental in modeling the production of this compound. researchgate.netresearchgate.net A significant application is in the simulation of reactive distillation (RD), a process that combines chemical reaction and separation in a single unit, to synthesize this compound from the esterification of isoamyl alcohol and propionic acid. researchgate.netsci-hub.ru
Researchers have used Aspen Plus® 7.3 to develop equilibrium-stage models for the continuous reactive distillation process. researchgate.netsci-hub.ru These simulations are built upon models for phase equilibria and reaction kinetics, often using the ion exchange resin Amberlyst 70 as a catalyst. researchgate.netacs.org The primary goal of these simulations is to determine the optimal operating conditions to achieve high reactant conversion and high product purity. researchgate.net Studies have successfully used Aspen Plus® to simulate conditions that yield propionic acid conversions over 96% and this compound purities exceeding 98% by weight. researchgate.netresearchgate.net The simulation results have shown excellent agreement with experimental data obtained from pilot-scale reactive distillation columns, validating the models and confirming the viability of the RD process for industrial-scale production. researchgate.netresearchgate.net
| Parameter | Description |
|---|---|
| Process | Continuous Reactive Distillation (RD) |
| Reactants | Isoamyl alcohol and Propionic acid |
| Catalyst | Amberlyst® 70 ion exchange resin |
| Simulation Software | Aspen Plus® 7.3 |
| Modeling Approach | Equilibrium-stage model based on phase equilibria and reaction kinetics |
| Target Reactant Conversion | > 95% |
| Target Product Purity | > 98 wt.% |
| Validation | Results showed good agreement with data from a pilot-scale glass reactive-column |
Response Surface Methodology and Statistical Optimization in Chemical Processes
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. mdpi.com It is particularly effective for scenarios where multiple variables influence a response of interest, allowing for the evaluation of relationships between these variables with a reduced number of experimental trials compared to one-factor-at-a-time approaches. mdpi.comresearchgate.net
RSM has been applied to optimize the enzymatic synthesis of this compound. begellhouse.com In one such study, RSM was used to model the lipase-catalyzed synthesis of the ester in a solvent-free system. The initial rate data from the experiments were best fitted to a Ping-Pong Bi-Bi kinetic model that accounted for substrate inhibition. begellhouse.com Through this statistical modeling, the key kinetic parameters of the reaction were determined under optimized conditions. This approach not only identifies the ideal conditions for maximizing product yield but also provides a deeper quantitative understanding of the reaction kinetics, which is invaluable for process scale-up and control. begellhouse.com
| Kinetic Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Maximum Rate Constant | Vmax | 0.05 | mol/L/min |
| Michaelis-Menten Constant for Acid | Ka | 0.1 | mol/L |
| Michaelis-Menten Constant for Alcohol | Kb | 1.5 | mol/L |
| Constant for Acid Inhibition | Kia | 0.3 | mol/L |
| Constant for Alcohol Inhibition | Kib | 1.56 | mol/L |
Biological Production and Metabolic Engineering
Microbial Biosynthesis of Propionate (B1217596) Precursors
Propionate can be produced by microorganisms through three main classes of metabolic pathways: fermentative, amino acid catabolic, and biosynthetic. mdpi.comresearchgate.net These routes differ in their starting substrates, intermediate molecules, and energy yields. mdpi.com
Fermentative pathways are primary metabolic routes that catabolize carbon sources to generate energy and propionate. mdpi.com These pathways are crucial for maintaining redox balance within the cell, allowing them to be coupled with cell growth. mdpi.com Three major fermentative pathways for propionate production are the acrylate, succinate (B1194679), and propanediol (B1597323) pathways. biorxiv.org
Acrylate Pathway: This pathway converts lactate (B86563) to propionate via acryloyl-CoA as an intermediate. frontiersin.org It is found in bacteria such as Clostridium propionicum, Megasphaera elsdenii, and Coprococcus catus. mdpi.compropionix.ru The pathway can utilize various substrates, including lactate, serine, and alanine. mdpi.com The key steps involve the conversion of lactate to lactoyl-CoA, which is then dehydrated to acryloyl-CoA. Subsequently, acryloyl-CoA is reduced to propionyl-CoA, the direct precursor of propionate. propionix.ru
Succinate Pathway: This is considered the most common pathway for propionate formation from carbohydrates. biorxiv.orgresearchgate.net It is utilized by a wide range of bacteria, including those from the genera Bacteroides, Prevotella, Propionibacterium, and Selenomonas. biorxiv.orgpropionix.ru In this pathway, carbohydrates are first metabolized to phosphoenolpyruvate (B93156) (PEP). PEP is then carboxylated to oxaloacetate, which is subsequently reduced to succinate. nih.gov Succinate is then converted to propionate via methylmalonyl-CoA. biorxiv.org Acetate (B1210297) is often a byproduct of this pathway. propionix.ru The Wood-Werkman cycle is a well-known version of this pathway found in Propionibacterium. researchgate.net
Propanediol Pathway: This pathway enables the formation of propionate from deoxy sugars like fucose and rhamnose, which are converted to 1,2-propanediol. biorxiv.orgpropionix.ru Bacteria such as Roseburia inulinivorans and Salmonella enterica can metabolize 1,2-propanediol further to propionate. propionix.ru The process involves the conversion of 1,2-propanediol to propionaldehyde (B47417), which is then oxidized to propionyl-CoA and subsequently to propionate, a process that can generate ATP. wur.nl
Table 1: Comparison of Major Fermentative Pathways for Propionate Production
| Pathway | Key Intermediate(s) | Common Substrates | Example Microorganisms | Net ATP (from Glucose) |
|---|---|---|---|---|
| Acrylate Pathway | Lactoyl-CoA, Acryloyl-CoA | Lactate, Serine, Alanine | Clostridium propionicum, Megasphaera elsdenii | 0 propionix.ru |
| Succinate Pathway | Oxaloacetate, Succinate, Methylmalonyl-CoA | Glucose, Polysaccharides, Peptides | Propionibacterium sp., Bacteroides sp., Prevotella sp. | 1 (produced), 1 (utilized) propionix.ru |
| Propanediol Pathway | 1,2-Propanediol, Propionaldehyde | Fucose, Rhamnose | Roseburia inulinivorans, Salmonella enterica | 0 propionix.ru |
Several amino acids can be degraded to produce propionyl-CoA, which can then be converted to propionate. mdpi.com The catabolism of isoleucine, valine, threonine, and methionine serves as a source of propionate in many organisms, particularly when complex media rich in amino acids are used for fermentation. mdpi.comresearchgate.netmhmedical.com
Threonine and Methionine Catabolism: The breakdown of threonine and methionine can lead to the formation of 2-oxobutanoate (B1229078), which is a precursor to propionyl-CoA. mdpi.com The catabolism of L-threonine, for instance, involves its dehydration and subsequent decarboxylation to eventually yield propionate. ontosight.ai
Isoleucine and Valine Catabolism: The degradation pathways of the branched-chain amino acids isoleucine and valine also converge on the production of propionyl-CoA. researchgate.net
In the context of metabolic disorders, the catabolism of these specific amino acids is recognized as a significant source of propionate in the body. nih.gov
Anabolic pathways, typically used for building biomass components, can also be harnessed for propionate production. mdpi.com
Citramalate Pathway: This pathway is primarily associated with the biosynthesis of isoleucine. mdpi.com It involves the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate, which is then converted through a series of reactions to 2-oxobutanoate. mdpi.comelifesciences.org This 2-oxobutanoate can then be channeled towards propionyl-CoA synthesis. mdpi.com The citramalate/2-oxobutyrate pathway has been identified as a main generator of propionyl-CoA from glucose in organisms like Haloferax mediterranei. asm.org
Amino Acid Catabolic Pathways
Genetic and Metabolic Engineering Strategies for Enhanced Production
To improve the efficiency of microbial propionate production, various genetic and metabolic engineering strategies have been employed. uwaterloo.ca These approaches aim to increase the intracellular availability of propionyl-CoA and channel metabolic flux towards the desired product. uwaterloo.ca
Key strategies include:
Elimination of Competing Pathways: Deleting genes responsible for the formation of byproducts can redirect carbon flux towards propionate. This increases the yield and purity of the final product. nih.gov
Redirecting Carbon Flux: Engineering central carbon metabolism can pull more carbon into the propionate pathway. One such strategy involved weakening the expression of pyruvate kinase (PYK1) while overexpressing phosphoenolpyruvate carboxylase (ppc) in Saccharomyces cerevisiae, which significantly increased propionate production. nih.govillinois.edu
Heterologous Pathway Expression: Introducing entire metabolic pathways into genetically tractable host organisms like E. coli or S. cerevisiae is a common approach. researchgate.net A synthetic pathway converting L-threonine to propionate via 2-ketobutyrate and propionaldehyde was successfully constructed in S. cerevisiae, enabling aerobic production of propionate. nih.govresearchgate.net
Table 2: Examples of Metabolic Engineering for Enhanced Propionate Production
| Microorganism | Engineering Strategy | Pathway Targeted | Result |
|---|---|---|---|
| Saccharomyces cerevisiae | Expression of tdcB, aldH (from E. coli), and kivD (from L. lactis); weakened PYK1 expression; overexpression of ppc. nih.govillinois.edu | Synthetic L-threonine catabolism | Achieved 1.05 g/L propionate in fed-batch fermentation. nih.gov |
| Escherichia coli | Overexpression of the sbm operon (succinate dissimilation pathway). mdpi.com | Succinate Pathway | Reported propionate production from overexpression in complex media. mdpi.com |
| Propionibacterium freudenreichii | Heterologous gene expression from E. coli. researchgate.net | Central Carbon Metabolism | Enhanced productivity and purity of propionate. researchgate.net |
Characterization of Propionate-Producing Microorganisms
A diverse range of microorganisms are known to produce propionate naturally. Characterizing these microbes is essential for understanding their metabolic capabilities and potential for industrial applications. oup.com
Propionibacterium : This genus is well-known for its ability to produce propionate through the Wood-Werkman cycle (a succinate pathway). jst.go.jp Strains isolated from anaerobic digesters are typically gram-positive, non-motile rods that ferment lactate to propionate and acetate, often in a 2:1 molar ratio. jst.go.jp They can utilize substrates like glucose, lactate, and certain amino acids. jst.go.jp
Bacteroidia : Bacteria of the class Bacteroidia, prevalent in the gut, are significant propionate producers, primarily via the succinate pathway. nih.gov A study comparing ten species found that product ratios of propionate, acetate, and succinate varied greatly among them, with B. propionicifaciens showing a high propionate yield from glucose. nih.govresearchgate.net
Rumen Microbes: The rumen hosts a complex microbial ecosystem where propionate is a major fermentation end-product. plos.org Microorganisms like Prevotella ruminicola and Selenomonas ruminantium are key players, converting succinate to propionate. plos.org Dietary supplements like dicarboxylic acids (malate, fumarate) can stimulate these populations and increase propionate production. plos.org
Table 3: Characteristics of Selected Propionate-Producing Microorganisms
| Microorganism/Group | Key Metabolic Pathway | Common Substrates | Fermentation Products |
|---|---|---|---|
| Propionibacterium sp. | Succinate Pathway (Wood-Werkman Cycle) | Glucose, Lactate, Amino Acids | Propionate, Acetate, CO2 jst.go.jpscielo.org.mx |
| Bacteroides propionicifaciens | Succinate Pathway | Glucose | Propionate, Acetate, Succinate nih.gov |
| Megasphaera elsdenii | Acrylate Pathway | Lactate | Propionate, Acetate mdpi.compropionix.ru |
| Roseburia inulinivorans | Propanediol Pathway | Deoxy sugars (e.g., Fucose) | Propionate, 1-Propanol propionix.ruwur.nl |
| Prevotella ruminicola | Succinate Pathway | Carbohydrates, Succinate | Propionate, Acetate, Succinate biorxiv.orgplos.org |
Role in Biological Systems and Ecological Interactions
Plant Volatile Organic Compound (VOC) Emissions
As a plant volatile, isoamyl propionate (B1217596) is a component of the complex blend of scents released from flowers, fruits, and leaves. These emissions are critical for the plant's survival and reproduction, influencing interactions with both beneficial and antagonistic organisms.
The biosynthesis of isoamyl propionate in plants follows the general pathway for the formation of esters, which are responsible for many of the characteristic aromas of flowers and fruits. nih.gov This process is an esterification reaction that typically involves an alcohol and an acyl-coenzyme A (acyl-CoA) molecule, catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).
For this compound, the specific precursors are isoamyl alcohol (also known as isopentyl alcohol or 3-methyl-1-butanol) and propionyl-CoA. sci-hub.ru Isoamyl alcohol is derived from the amino acid leucine (B10760876) degradation pathway. The final step involves the transfer of the propionyl group from propionyl-CoA to isoamyl alcohol, resulting in the formation of this compound and the release of coenzyme A. While this general pathway is understood, the specific AAT enzymes responsible for this compound synthesis in different plant species are a subject of ongoing research. The synthesis is analogous to the formation of other well-known flavor esters, such as isoamyl acetate (B1210297), where an acetyl group is transferred to isoamyl alcohol. nih.gov
Volatile esters like this compound are significant signaling molecules in nature, often serving to attract pollinators to flowers. solubilityofthings.com The compound has been identified as a major constituent of the floral volatiles of Leucas aspera (commonly known as 'Thumbai'). sifisheriessciences.comgtrpbiojournal.comnih.gov Studies on the pollination biology of L. aspera have documented that its flowers are visited by a variety of insects, with bees such as Apis species, Amegilla sp., and Megachile sp. acting as the principal pollinators. plantsjournal.comentomoljournal.com The presence of this compound in the floral scent bouquet strongly suggests its function as a chemical attractant, guiding these insects to the flower to facilitate pollination. solubilityofthings.comsifisheriessciences.com
In addition to attracting beneficial organisms, plant VOCs can also serve defensive functions against pathogens and herbivores. This compound has demonstrated antifungal properties, indicating a role in direct plant defense. For instance, it has shown inhibitory activity against the growth of pathogenic fungi such as Alternaria alternata, a pathogen that causes black rot in tomatoes, and Aspergillus brasiliensis. asm.orgresearchgate.net This suggests that its emission can help protect plant tissues from fungal infections.
The role of this compound in interactions with insects is complex. The compound is utilized in various formulations designed to either attract or repel insects, depending on the context and the specific insect species. google.comgoogle.combioone.org For example, it has been identified as a volatile from symbiotic yeasts that attracts Carpophilus beetles. qut.edu.au Conversely, related compounds like (Z)-3-hexenyl propionate have been noted for their potential repellent effects on mites. bioone.org This dual functionality highlights the nuanced role of individual VOCs within a plant's chemical arsenal, where they can deter herbivores or attract pests' natural enemies as part of an indirect defense strategy. mdpi.com
Ecological Functions in Plant-Pollinator Interactions
Microbial Volatile Organic Compound (MVOC) Production
This compound is not exclusively produced by plants; it is also a recognized microbial volatile organic compound (MVOC) synthesized by various bacteria, particularly those associated with the plant rhizosphere (the soil region surrounding plant roots).
Several species of bacteria known for their plant-growth-promoting capabilities have been identified as producers of this compound. These microorganisms release a blend of VOCs that can influence the soil environment and plant health. Prominent among these are species from the genera Paenibacillus and Bacillus. sifisheriessciences.comasm.orgresearchgate.net
Research has specifically identified Paenibacillus peoriae, a bacterium isolated from mangrove rhizosphere soil, as a producer of this compound. asm.orgresearchgate.net Various Bacillus species are also well-documented producers. These include Bacillus subtilis, Bacillus amyloliquefaciens, and Bacillus methylotrophicus. sifisheriessciences.comresearchgate.netfrontiersin.org The production of this compound by these rhizobacteria is a key component of their interaction with plants.
Table 1: Selected MVOC-Producing Microorganisms of this compound
| Microorganism | Genus | Noted Characteristics | Reference(s) |
|---|---|---|---|
| Paenibacillus peoriae | Paenibacillus | Isolated from mangrove rhizosphere; promotes plant growth. | asm.org, researchgate.net |
| Bacillus subtilis | Bacillus | Ubiquitous soil bacterium; known for plant growth promotion and biocontrol. | researchgate.net, frontiersin.org |
| Bacillus amyloliquefaciens | Bacillus | Produces enzymes and VOCs that promote plant growth and suppress pathogens. | researchgate.net, frontiersin.org |
| Bacillus methylotrophicus | Bacillus | Promotes plant growth through VOC emission and auxin activity. | researchgate.net, frontiersin.org |
The emission of this compound and other VOCs by plant growth-promoting rhizobacteria (PGPR) can significantly enhance plant development, even without direct physical contact between the microbe and the plant. One of the primary mechanisms for this growth promotion is the modulation of the plant's own hormone signaling pathways, particularly those related to auxins. mdpi.com
Antifungal and Biocontrol Activities of MVOCs
Microbial volatile organic compounds (MVOCs) are a diverse group of low molecular weight, high vapor pressure compounds produced by microorganisms like bacteria and fungi. nih.govnih.gov These compounds are significant in mediating interactions between different organisms and have garnered attention for their potential as biocontrol agents in agriculture. nih.govmdpi.com A key advantage of MVOCs is their ability to act over a distance without direct physical contact, making them suitable as biofumigants for managing postharvest diseases in fruits, vegetables, and seeds. mdpi.com
Various studies have demonstrated the antifungal properties of MVOCs against a wide range of plant pathogens. frontiersin.org For instance, VOCs from bacteria such as Bacillus, Pseudomonas, and Serratia, and fungi like Aureobasidium and Candida, have shown potential as biological control agents. nih.govfrontiersin.org The mechanisms by which these volatiles inhibit pathogen growth are multifaceted and can include causing vacuolization, rupture of fungal hyphae, loss of intracellular contents, and modulating the expression of genes related to metabolism and pathogenicity. frontiersin.org
Esters, a chemical class that includes this compound, are frequently identified among the bioactive MVOCs. While direct studies on the antifungal activity of this compound are not extensively detailed in the provided context, the activity of closely related compounds like isoamyl acetate is well-documented. Isoamyl acetate, produced by yeasts such as Candida maltosa and fungi like Ceratocystis fimbriata, has been shown to inhibit the growth and spore germination of various fungal pathogens, including Aspergillus species and Alternaria alternata. asm.orgresearchgate.net For example, at a concentration of 0.6 μL/mL, isoamyl acetate inhibited the mycelial growth of A. alternata by 81%. asm.org Similarly, yeasts isolated from organic grapes have been found to produce isoamyl acetate and other volatile esters that contribute to their antagonistic activity against pathogenic molds. researchgate.net The production of these compounds, including ethyl acetate, isoamyl alcohol, and various esters, is a key mechanism of biocontrol, leading to the inhibition of mycelial growth and spore germination in spoilage fungi. mdpi.comnih.gov For instance, VOCs from Ceratocystis fimbriata, which include a significant proportion of esters like isobutyl acetate and isoamyl acetate, have demonstrated strong antifungal effects against postharvest pathogens such as Monilinia fructicola and Botrytis cinerea. nih.gov
Olfactory Perception and Receptor Binding Mechanisms
The perception of odor begins when volatile molecules, such as this compound, enter the nasal cavity and bind to olfactory receptors (ORs) located on the surface of olfactory sensory neurons. frontiersin.orgnih.gov This interaction is the first and most critical step in a complex signaling cascade that translates a chemical signature into the perception of smell in the brain. oup.com ORs are a large family of G protein-coupled receptors (GPCRs), and their interaction with odorants is combinatorial; a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants. tandfonline.comwikipedia.org
Odorant-Olfactory Receptor Interactions
The binding of an odorant to an OR is not based on a simple lock-and-key mechanism but rather on the affinity for a range of molecules with certain physicochemical properties. wikipedia.org For esters like this compound, this interaction triggers a conformational change in the receptor protein, which is the pivotal event for initiating the intracellular signaling cascade that leads to odor perception. scbt.com The binding pocket for odorants is typically located within the transmembrane (TM) helices of the receptor, specifically between TM3 and TM6. mdpi.com The subtle molecular features of the odorant and the specific amino acid residues within this binding pocket determine the specificity and strength of the interaction. nih.gov
Olfactory receptors possess the canonical GPCR structure, with seven transmembrane helices connected by three intracellular and three extracellular loops (ECLs). frontiersin.orgnih.gov Upon odorant binding, ORs undergo dynamic conformational changes. tandfonline.com Molecular dynamics simulations and mutagenesis studies have highlighted the critical role of specific receptor domains in ligand binding and activation. frontiersin.orgnih.gov
A key structural element in this process is the third extracellular loop (ECL3). mdpi.comnih.gov Studies have shown that ECL3 is involved in ligand recognition and can modulate receptor activation. nih.govresearchgate.net For the human olfactory receptor OR51E2, which is activated by short-chain fatty acids, the binding of propionate induces significant structural alterations in ECL3. frontiersin.orgnih.gov This change, along with an outward rotation of the sixth transmembrane domain (TM6), is thought to be a crucial part of the receptor's activation mechanism. mdpi.commdpi.com The displacement of ECL3 helps to create a cavity that allows for the subsequent binding and activation of the associated G protein. mdpi.com It is hypothesized that ECL3 helps stabilize the odorant in the binding pocket, facilitating the diverse activation of ORs necessary for odor discrimination. frontiersin.org
The binding of an odorant and the subsequent conformational change in the olfactory receptor activate a coupled G protein, specifically the olfactory-type G protein (Golf). wikipedia.orgnih.gov This activation initiates a rapid intracellular signaling cascade. oup.com The activated Golf protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). wikipedia.org
The increase in intracellular cAMP concentration is a key step in the signal transduction pathway. nih.gov The cAMP molecules bind to and open cyclic nucleotide-gated ion channels in the neuron's cell membrane. wikipedia.org This allows an influx of positively charged ions, primarily calcium and sodium, into the cell. The influx of these ions depolarizes the olfactory sensory neuron, generating an electrical signal known as an action potential, which then carries the olfactory information toward the brain. wikipedia.org This entire process, from odorant binding to the generation of an electrical signal, demonstrates how a chemical stimulus is transduced into a neural code. frontiersin.orgnih.gov
Structural and Dynamic Insights (e.g., Extracellular Loop 3 Alterations)
Neural Processing of Olfactory Signals
The electrical signals generated by the olfactory sensory neurons are transmitted along their axons to the olfactory bulb, a structure in the forebrain. frontiersin.orgnih.gov Here, the processing of olfactory information begins. A fundamental principle of olfactory bulb organization is that all axons from sensory neurons that express the same type of olfactory receptor converge onto specific, discrete spherical structures called glomeruli. oup.com
The convergence of axons creates a spatial map of olfactory information within the glomerular layer of the olfactory bulb. oup.com Each odorant activates a unique combination of olfactory receptors, which in turn results in a specific and reproducible pattern of activated glomeruli. pnas.orgfrontiersin.org This spatial pattern of glomerular activity serves as the fundamental representation of an odor in the brain. oup.comoup.com
Studies using imaging techniques like 2-deoxyglucose (2DG) autoradiography have visualized these glomerular activity patterns in response to various odorants, including this compound. oup.comoup.com For example, the glomerular activity pattern evoked by this compound in the rat olfactory bulb has been mapped and is available in public databases. oup.comresearchgate.net These maps show that structurally similar odorants can evoke similar, yet distinct, patterns of glomerular activation. oup.comoup.com For instance, the patterns for this compound and isopropyl propionate show some overlap but are clearly distinguishable. oup.comresearchgate.net The representation of different chemical classes, like esters, can be distributed across the olfactory bulb, with some compounds like methyl propionate activating broad regions, while others activate more distinct areas. pnas.org This combinatorial code at the glomerular level is the basis for the brain's ability to discriminate between a vast number of different odors. wikipedia.org
Perception in Complex Odor Environments
The perception of a single chemical compound, such as this compound, is significantly altered when it is presented within a complex mixture of other volatile molecules. In natural environments, odors are rarely encountered in isolation. The interaction between different odorants can lead to a perceptual experience that is different from the simple sum of its parts. Research into the perception of this compound and structurally similar esters in complex backgrounds highlights the principles of how the olfactory system processes and interprets these intricate chemical signals.
A key factor influencing the perception of an odorant in a mixture is its interaction with other components at the level of the olfactory receptors and subsequent neural processing. Studies comparing the neural representations of different odorants provide insight into their perceptual similarity. For instance, the glomerular activity patterns in the olfactory bulb of rats, which serve as a map of olfactory input, have been compared with human sensory perception. In one such study, this compound was used as a standard odorant to test if the similarity in neural activation patterns between different odorants in rats could predict the perceptual similarity rated by human subjects. oup.comoup.com The results indicated a strong correlation, suggesting that odorants that evoke similar spatial patterns of neural activity in the primary olfactory processing center are likely to be perceived as smelling similar. oup.com
The experiment involved human subjects who rated the perceptual similarity of a set of comparison odorants to a standard odorant, which in one set of experiments was this compound. oup.comoup.com The similarity of the glomerular activity patterns in rats for the same odorants was quantified using several indices, including correlation and overlap of activated areas. oup.com A machine learning approach was then used to classify odorants as "similar" or "dissimilar" based on the rat neural data, and the predictions were compared to the human perceptual ratings. oup.com The prediction accuracy was high, supporting the idea that the foundational processing of odor mixtures begins with the patterns of receptor activation, which dictates the ultimate perceptual outcome. oup.com
| Odorant Set | Standard Odorant | Prediction Accuracy (based on rat glomerular patterns vs. human perception) | Reference |
| Set (a) | This compound | 78.6% - 92.9% (depending on concentration considerations) | oup.com |
| Set (b) | Butyl butyrate (B1204436) | 64.3% - 78.6% (depending on concentration considerations) | oup.com |
This interactive data table summarizes the prediction accuracy of human perceptual similarity from rat glomerular activity patterns for two different standard odorants.
Olfactory Mixture Perception and Interference Mechanisms
When this compound is part of an odorous mixture, its perception is governed by complex interactions at the olfactory receptors (ORs). These interactions can lead to phenomena such as synergy (enhancement), suppression (masking or antagonism), or the creation of a completely new odor quality (configural perception). researchgate.netmdpi.com The mechanisms underlying these perceptual outcomes are a subject of intensive research, with studies often using related esters like isoamyl acetate or isobutyl propionate to elucidate these processes.
Antagonism and Suppression:
A prevalent form of interaction in odor mixtures is antagonism, where the response to the mixture is less than the sum of the responses to the individual components. Studies using calcium imaging of olfactory sensory neurons (OSNs) in mice have shown that antagonism is widespread. nih.gov In experiments with binary mixtures of esters, such as methyl tiglate and isobutyl propionate, the mixture often elicits a weaker neural response in many olfactory glomeruli than one or both of the components alone. nih.govbiorxiv.org This suppression is thought to occur via competitive binding at the receptor level, where multiple odorants vie for the same binding site on an OR. nih.gov
Similar effects have been observed in psychophysical studies in humans, combined with electrophysiological recordings in rats, using mixtures of the fruity ester isoamyl acetate (structurally very similar to this compound) and the woody-scented whiskey lactone. nih.gov
At high concentrations, whiskey lactone was found to suppress the perceived intensity of the fruity note from isoamyl acetate. nih.gov This perceptual suppression was mirrored at the physiological level, where the addition of whiskey lactone suppressed the activation of olfactory receptor neurons (ORNs) that were responsive to isoamyl acetate alone. nih.gov
At low concentrations, however, an enhancement or synergistic effect was observed, where whiskey lactone increased the perceived intensity of the fruity note. nih.gov
These findings demonstrate that the concentration of components in a mixture critically determines the nature of the perceptual interaction. nih.govnih.gov
Interference Mechanisms:
The challenge of detecting a target odor, such as this compound, within a background of other odors involves several potential interference mechanisms. biorxiv.org Studies using animal models trained to detect a target odor in the presence of background odorants have helped to frame these mechanisms within a decision-making model. biorxiv.orgbiorxiv.org
False Signal: Background odors may activate some of the same olfactory receptors as the target odorant. This can generate a "false" target-like signal, increasing the likelihood of a false alarm. biorxiv.org
Signal Reduction: Background odors can inhibit the neural signals associated with the target odor. This can occur through antagonistic interactions at the receptor level or via inhibitory circuits in the olfactory bulb and cortex. This reduces the evidence for the target, potentially causing the subject to miss it. biorxiv.org
Research on mixtures containing esters like isobutyl propionate suggests that signal reduction through antagonism at the receptor level is a significant factor in how complex backgrounds interfere with target odor detection. biorxiv.orgbiorxiv.org
| Interaction Type | Observed Effect on Perception | Proposed Mechanism | Example Compounds Studied | Reference |
| Antagonism/Suppression | The intensity of one or both odors in a mixture is reduced. | Competitive binding at a shared olfactory receptor site. | Isoamyl acetate / Whiskey lactone; Methyl tiglate / Isobutyl propionate | nih.govnih.gov |
| Synergy/Enhancement | The intensity of an odor is increased by the presence of another. | Complex allosteric interactions at the receptor or downstream neural processing. | Isoamyl acetate / Whiskey lactone (at low concentrations) | nih.gov |
| Configural Perception | A novel odor quality, distinct from the components, is perceived. | The mixture creates a new, unique pattern of glomerular activation. | General principle for mixtures of perceptually similar odorants. | researchgate.net |
This interactive data table summarizes key olfactory mixture interactions and their proposed mechanisms, with examples from studies on isoamyl esters and related compounds.
Analytical Techniques for Characterization and Quantification
Chromatographic Methods
Chromatography is the cornerstone for separating and identifying isoamyl propionate (B1217596) from complex mixtures. Gas chromatography is the most prevalent technique due to the volatile nature of the ester, while liquid chromatography can be applied in specific contexts.
Gas Chromatography (GC) for Compositional Analysis
Gas chromatography (GC) is a robust and widely used method for determining the composition of liquid samples during the synthesis of isoamyl propionate, such as in reactive distillation processes. sielc.com It allows for the quantification of reactants (propionic acid, isoamyl alcohol), the product (this compound), and byproducts like water. sci-hub.ru The technique involves injecting a small volume of the sample, which is then vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the gas and stationary phases.
In typical analyses, a flame ionization detector (FID) or a thermal conductivity detector (TCD) is used for quantification. sielc.comcloudfront.net An internal standard, such as n-hexanol or 1,4-dioxane, is often added to the sample to improve the accuracy and precision of the quantification by correcting for variations in injection volume. sielc.comsci-hub.rucloudfront.net Calibration of the GC technique is crucial and allows for the determination of the mass or mole fraction of each component with a high degree of accuracy. sielc.comcloudfront.net
Table 1: Examples of Gas Chromatography (GC) Parameters for this compound Analysis This table is interactive. Use the filters to sort and explore the data.
| Component | Column | Detector | Carrier Gas | Temperature Program | Internal Standard | Reference |
|---|---|---|---|---|---|---|
| Sample Composition | J&W Scientific DB Wax (30 m x 530 µm ID x 1 µm) | TCD | Helium (10 mL/min) | Initial 40°C (2 min), ramp 10°C/min to 150°C, ramp 30°C/min to 230°C (1 min) | n-Hexanol | sielc.com |
| Reaction Kinetics | BP20 (SGE, 30 m x 530 µm ID x 0.5 µm) | FID | Helium (1.91 mL/min) | Initial 50°C (4 min), ramp 2°C/min to 80°C, ramp 30°C/min to 230°C (3 min) | 1,4-Dioxane | cloudfront.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
For the identification and quantification of this compound as part of a complex volatile organic compound (VOC) profile in foods, beverages, or biological systems, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. hplc.eusielc.com This powerful technique couples the superior separation capability of GC with the highly sensitive and specific detection of a mass spectrometer.
Table 2: Example of Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Volatile Profiling This table is interactive. Use the filters to sort and explore the data.
| Sample Matrix | GC Column | Carrier Gas | MS Ionization | Mass Range | Application | Reference |
|---|---|---|---|---|---|---|
| Grape Marc Spirits | Agilent HP-INNOWax (60 m x 0.25 mm ID x 0.25 µm) | Helium (1.5 mL/min) | Electron Impact (70 eV) | m/z 50–550 amu | Terroir evaluation | jst.go.jp |
| Yeast Cultures | Not specified | Not specified | Not specified | Not specified | Screening for VOC production | hplc.eusielc.com |
| Apple | Not specified | Not specified | Not specified | Not specified | Comparing volatile profiles of different varieties | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Ester Analysis
While GC is the predominant technique for analyzing volatile esters like this compound, High-Performance Liquid Chromatography (HPLC) serves as a useful alternative, particularly for specific applications where GC may be less suitable. HPLC is advantageous for analyzing non-volatile or thermally sensitive compounds and can often be performed without the need for chemical derivatization. hplc.eu
For ester analysis, reversed-phase HPLC is typically employed. A method for a related compound, ethyl acetate (B1210297), uses a specialized reversed-phase column (Newcrom R1) with a simple mobile phase of acetonitrile (B52724) and water, and detection via UV absorbance at a low wavelength (e.g., 206 nm). sielc.com Similar conditions could be adapted for this compound. In advanced applications, coupling HPLC with mass spectrometry (HPLC-MS or UHPLC-MS/MS) provides high sensitivity and specificity, allowing for the direct analysis of esters and other flavor compounds in complex matrices like fruit juices. mdpi.com Another approach involves the hydrolysis of esters followed by HPLC quantification of the resulting acid, providing a measure of the total ester content.
Titrimetric Methods for Acid Value Determination
In the context of this compound synthesis via esterification, monitoring the consumption of the acidic reactant (propionic acid) is critical. A simple and rapid method for this is the determination of the acid value by titration. sielc.com The acid value represents the amount of potassium hydroxide (B78521) (or sodium hydroxide) in milligrams needed to neutralize the free acids in one gram of a sample. mdpi.com
The procedure involves dissolving a weighed amount of the reaction mixture in a suitable solvent, such as a neutralized mixture of ethanol (B145695) and ether. sielc.commdpi.com A pH indicator, commonly phenolphthalein, is added, and the solution is titrated with a standardized solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until a persistent color change (faint pink) is observed at the endpoint. sielc.com This measurement serves as an effective in-process control to track the progress of the reaction and estimate the approach to steady-state or equilibrium conditions before more time-consuming chromatographic results are available. sielc.com
Advanced Sample Preparation Techniques (e.g., Solid Phase Microextraction for VOCs)
The analysis of volatile compounds like this compound in complex samples often requires a sample preparation step to extract and concentrate the analytes from the matrix. Headspace Solid Phase Microextraction (HS-SPME) is a modern, solvent-free, and efficient technique widely used for this purpose prior to GC-MS analysis. hplc.eujst.go.jp
HS-SPME involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. nih.gov Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. jst.go.jp After a set extraction time, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. nih.gov The choice of fiber coating is crucial for efficient extraction; a common fiber for general VOC analysis is Divinylbenzene (B73037)/Polydimethylsiloxane (DVB/PDMS). nih.govjst.go.jp This technique is highly effective for analyzing the volatile fraction of beers, spirits, and other fermented products. sielc.comjst.go.jp
Environmental Fate and Degradation Studies
Atmospheric Degradation Mechanisms
Once released into the troposphere, isoamyl propionate (B1217596) is subject to degradation primarily through reactions with photochemically generated oxidants. The principal mechanisms involve reactions with hydroxyl (OH) radicals during the day and, to a lesser extent, chlorine (Cl) atoms, particularly in marine or coastal environments.
The primary atmospheric sink for isoamyl propionate is its reaction with hydroxyl radicals. This degradation is initiated by the abstraction of a hydrogen atom from the ester molecule. Studies on analogous esters, such as isoamyl acetate (B1210297) and ethyl propionate, provide insight into this mechanism. acs.orgresearchgate.net The reaction can occur at several positions on the molecule, including the ethyl group of the propionate moiety and various sites on the isoamyl group.
In environments where significant concentrations of chlorine atoms are present, such as coastal and marine atmospheres, the reaction with Cl atoms can also be a relevant degradation pathway for this compound. rsc.org Similar to the reaction with OH radicals, the mechanism proceeds via hydrogen atom abstraction. acs.orgresearchgate.net
Studies on similar esters show that Cl atoms also preferentially attack the C-H bonds on the alkoxy part of the ester. researchgate.netrsc.org The reaction of Cl atoms with saturated esters is generally faster than the reaction with OH radicals. rsc.org The subsequent reactions of the alkyl radicals formed are similar to those following OH-initiated degradation, involving the addition of O2 and the formation of peroxy radicals, leading to a cascade of reactions that break down the original molecule. rsc.org
The rate at which this compound degrades in the atmosphere is determined by its reaction rate constants with OH radicals and Cl atoms. While direct experimental data for this compound is limited, values can be estimated and compared with those of structurally similar esters. Theoretical and experimental studies on compounds like ethyl propionate, n-propyl propionate, and isoamyl acetate provide valuable data points. acs.orgresearchgate.netacs.org
The rate constants generally increase with the size of the alkyl chain of the ester, as there are more C-H bonds available for abstraction. rsc.org Computational studies and relative rate measurements for analogous esters have been conducted to determine these constants at various atmospheric temperatures. For instance, studies on various propanoates and acetates show that the reaction kinetics can exhibit a negative temperature dependence, meaning the reaction rate increases as the temperature decreases within certain ranges. researchgate.netnih.gov
| Compound | Reactant | Rate Constant (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Study Type |
| Ethyl Propionate | OH | (2.14 ± 0.21) x 10⁻¹² | Relative Rate Measurement researchgate.net |
| Ethyl Propionate | Cl | (3.11 ± 0.35) x 10⁻¹¹ | Relative Rate Measurement researchgate.net |
| n-Propyl Propionate | OH | 3.42 x 10⁻¹² | Relative & Absolute Methods ebi.ac.uk |
| n-Propyl Propionate | Cl | 7.70 x 10⁻¹¹ | Relative Rate Method rsc.org |
| Methyl Propionate | OH | (0.83 ± 0.09) x 10⁻¹² | PLP-LIF acs.org |
| Methyl Propionate | Cl | (1.57 ± 0.23) x 10⁻¹¹ | Relative Rate Measurement researchgate.net |
| Isoamyl Acetate | OH | 6.96 x 10⁻¹² | Quantum Chemical Calculation acs.org |
| Isoamyl Acetate | Cl | 1.27 x 10⁻¹⁰ | Quantum Chemical Calculation acs.org |
Table 1: Experimentally determined and calculated atmospheric reaction rate constants for this compound analogues. This data indicates the likely reactivity of this compound in the troposphere.
Reaction with Chlorine Atoms (Cl)
Microbial Degradation and Biotransformation Pathways
In aquatic and soil environments, the primary fate of this compound is microbial degradation. A key study conducted according to the OECD Guideline 301 F (Manometric Respirometry Test) determined that this compound undergoes 74% degradation over a 28-day period. europa.eu This result allows the compound to be classified as readily biodegradable. europa.eu The pass level for ready biodegradability in this test is 60% degradation within the 28-day period, often within a 10-day window. oecd.orgconcawe.eu
The initial step in the biotransformation pathway is the hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes present in various microorganisms. This hydrolysis breaks down this compound into its constituent parts: isoamyl alcohol and propionic acid. europa.eu Both of these breakdown products are common metabolites in biological systems. europa.eu
Isoamyl alcohol can be further metabolized by microorganisms. researchgate.net Propionic acid enters central metabolic pathways, where it is typically converted to propionyl-CoA. nih.gov This intermediate can then be shunted into the Krebs (TCA) cycle for complete oxidation to carbon dioxide and water, or in some cases, used in anabolic pathways. nih.gov In anoxic environments, such as marine sediments, propionate can be fermented by microbial communities into products like acetate, CO2, and methane. nih.gov
Environmental Impact Assessments of Production Processes
The traditional production of this compound involves the esterification of isoamyl alcohol with propionic acid, often using a homogeneous acid catalyst. acs.org This method can have environmental drawbacks, including the need for neutralization steps and product purification, which can generate waste. acs.org
To mitigate these impacts, process intensification techniques such as reactive distillation (RD) have been studied and implemented. researchgate.netscispace.comsci-hub.ru Reactive distillation combines the chemical reaction and the separation of products into a single unit. researchgate.net By continuously removing water (a byproduct of the esterification), the chemical equilibrium is shifted towards the product side, leading to higher conversion rates and product purity. sci-hub.ru
Studies on this compound production using reactive distillation with a solid acid catalyst (Amberlyst 70) have demonstrated propionic acid conversions exceeding 96% and this compound purities above 98%. researchgate.net These intensified processes offer several environmental advantages over conventional batch processes:
Reduced Energy Consumption: Combining reaction and separation into one unit is more energy-efficient. mdpi.com
Lower Waste Generation: Higher conversion and purity reduce the need for downstream separation and purification steps, minimizing waste streams.
Improved Safety: The use of solid, recyclable catalysts avoids the handling and disposal of corrosive liquid acids. scispace.com
Reduced Greenhouse Gas Emissions: Analyses comparing reactive distillation to conventional processes show significant reductions in global warming potential and other environmental impact indicators. researchgate.net
These advancements in production technology contribute to a more sustainable and environmentally friendly lifecycle for this compound.
Emerging Research Areas and Future Perspectives
Sustainable Production Routes and Circular Bioeconomy Integration
The drive towards a green and sustainable chemical industry has spurred research into alternative production methods for isoamyl propionate (B1217596), moving away from traditional chemical synthesis. A significant focus lies in leveraging biorefinery concepts and integrating production into a circular bioeconomy. water-energy-food.orggrida.no This approach aims to utilize renewable biomass, including agricultural residues and industrial side-streams, as starting materials. water-energy-food.orgnih.gov Through processes like fermentation, these raw materials can be converted into precursor molecules, such as isoamyl alcohol and propionic acid, which are the building blocks for isoamyl propionate.
Furthermore, research is exploring the use of microbial fermentation to produce not only the alcohol precursor but also the propionic acid. This involves engineering microorganisms to efficiently convert sugars derived from lignocellulosic biomass into these target molecules. nih.gov The goal is to create a closed-loop system where waste from one industrial process becomes the feedstock for another, thereby reducing reliance on fossil fuels and minimizing environmental impact. water-energy-food.orgnih.gov
Advanced Biocatalytic System Development for Ester Synthesis
Enzymatic synthesis of this compound represents a key area of research, offering a greener alternative to chemical catalysis. begellhouse.comscielo.br Lipases, a class of enzymes that catalyze the hydrolysis of fats, are particularly effective in catalyzing esterification reactions to produce flavor esters like this compound. begellhouse.comscielo.br The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (Novozym 435), is a significant advancement in this field. begellhouse.comnih.gov Immobilization enhances enzyme stability, allows for reuse over multiple cycles, and simplifies product purification. begellhouse.com
Research has focused on optimizing reaction conditions to maximize the yield and efficiency of enzymatic synthesis. Key parameters investigated include temperature, substrate molar ratio, enzyme loading, and the removal of water, a by-product of the esterification that can limit the reaction. begellhouse.com Studies have shown that conducting the reaction in a solvent-free system is advantageous, as it eliminates the need for potentially harmful organic solvents and reduces downstream processing costs. begellhouse.combegellhouse.com
To further enhance the efficiency of biocatalytic systems, researchers are exploring innovative techniques such as the use of supercritical carbon dioxide as a reaction medium. capes.gov.br This approach can offer benefits in terms of reaction rates and product separation. Additionally, the development of "bio-imprinted" lipases, where the enzyme's structure is modified to have a higher affinity for specific substrates, has shown promise in increasing the catalytic rate of this compound synthesis. semanticscholar.org
The kinetics of the enzymatic reaction are also a subject of detailed study. The Ping-Pong Bi-Bi mechanism, often with substrate inhibition, is a frequently used model to describe the kinetics of lipase-catalyzed esterification. begellhouse.comnih.gov Understanding these kinetics is crucial for designing and scaling up efficient industrial bioreactors for the sustainable production of this compound.
Deeper Insights into Olfactory Transduction and Perception
The characteristic fruity aroma of this compound is central to its application in the flavor and fragrance industries. cymitquimica.com Emerging research is delving into the molecular mechanisms that govern how this and other esters are detected and perceived by the olfactory system. The sense of smell is initiated when volatile molecules, like this compound, bind to odorant receptors (ORs) located on olfactory receptor neurons in the nasal epithelium. google.commdpi.com
Humans have a large family of OR genes, and the perception of a specific smell arises from a unique combinatorial pattern of activated receptors. mdpi.comstackexchange.com Studies using animal models, such as squirrel monkeys and rats, are providing insights into how the chemical structure of an ester influences its perception. nih.govoup.com For example, research has shown a correlation between the carbon chain length of the alcohol and acid components of esters and the ability to discriminate between them. nih.gov
Advanced techniques are being used to map the neural activity in the olfactory bulb in response to specific odorants, including this compound. oup.comoup.com This allows researchers to visualize the "odor patterns" generated in the brain and correlate them with human perception. Furthermore, studies on model organisms like Drosophila melanogaster are helping to dissect the dynamic properties of olfactory neurons and the transduction pathways involved in converting a chemical signal into an electrical one. europa.eunih.gov
An intriguing area of research is the discovery of "ectopic" odorant receptors, which are found in tissues outside of the nasal cavity, such as the gut and kidneys. mdpi.comnih.gov Some of these receptors respond to metabolites like propionate, suggesting that compounds like this compound could have physiological roles beyond their aroma. mdpi.comnih.gov This opens up new avenues for understanding the broader biological effects of flavor compounds.
Applications in Advanced Materials (e.g., as a Solvent for Bioplastics Recovery)
Beyond its traditional use as a flavor and fragrance agent, this compound is being explored for its potential applications in the field of advanced materials. Its properties as a solvent are of particular interest, especially in the context of a circular bioeconomy. chemimpex.comupichem.com One promising application is in the recovery and purification of bioplastics, such as polyhydroxyalkanoates (PHAs). google.comgoogle.com
PHAs are biodegradable polyesters produced by microorganisms, offering a sustainable alternative to conventional plastics. researchgate.net A critical step in their production is the extraction and purification of the PHA from the cellular biomass. researchgate.net Traditional methods often rely on halogenated solvents, which pose environmental and health concerns. researchgate.net this compound has been identified as a promising non-halogenated, environmentally friendly solvent for this purpose. google.comgoogle.com
The process involves using this compound to dissolve the PHA from the biomass, separating it from the cell debris, and then recovering the purified biopolymer. google.comgoogle.com Research has demonstrated the feasibility of this approach, highlighting the potential for this compound to contribute to a more sustainable and "green" plastics industry. google.com
In addition to its role in bioplastics recovery, this compound is also being investigated as a component in solvent compositions for dissolving other types of polymers. google.com Its solvency characteristics, combined with its relatively low toxicity, make it an attractive candidate for various industrial solvent applications, including in coatings and adhesives. chemimpex.com
Interdisciplinary Research at the Chemical-Biological Interface
The study of this compound is increasingly situated at the intersection of chemistry and biology, fostering interdisciplinary research that bridges these fields. This is evident in the development of biocatalytic systems for its synthesis, which requires a deep understanding of both enzyme chemistry and microbial physiology. begellhouse.comsemanticscholar.org The optimization of these systems involves not only chemical engineering principles but also molecular biology techniques to improve enzyme performance.
Furthermore, the investigation of the olfactory perception of this compound brings together chemists, who can synthesize and modify the molecule, and neurobiologists, who can study its effects on the brain. nih.govoup.com This collaborative approach is essential for unraveling the complex relationship between chemical structure and sensory experience.
The exploration of this compound's role as a solvent in bioplastic recovery is another example of interdisciplinary research. google.comgoogle.com This work combines principles of polymer chemistry with microbiology and process engineering to develop sustainable manufacturing processes.
Finally, the discovery of ectopic odorant receptors that respond to propionate highlights the potential for flavor compounds to have unexpected biological activities. mdpi.comnih.gov Investigating these effects requires a multidisciplinary approach, drawing on expertise in nutrition, physiology, and molecular biology. This research at the chemical-biological interface is not only expanding our understanding of this compound but also paving the way for new applications in areas ranging from sustainable manufacturing to human health.
Q & A
Q. What are the standard methods for synthesizing and characterizing isoamyl propionate in laboratory settings?
- Methodological Answer : this compound is synthesized via esterification of isoamyl alcohol with propionic acid, typically using acid catalysts (e.g., sulfuric acid). Key steps include:
- Refluxing reactants at controlled temperatures (110–120°C) with azeotropic removal of water to drive the reaction .
- Post-synthesis purification via distillation or liquid-liquid extraction.
- Characterization using gas chromatography (GC) to confirm purity (≥99%) and acid value titration (≤1.00 mg KOH/g) to assess residual acids . Physical properties like refractive index (1.4040–1.4080) and specific gravity (0.8660–0.8740) should align with literature values for validation .
Q. How can researchers ensure accurate measurement of this compound’s solubility and stability during storage?
- Methodological Answer :
- Solubility : Test in water and organic solvents (e.g., ethanol) using gravimetric or spectrophotometric methods. Note its insolubility in water, requiring phase-separation techniques for quantification .
- Stability : Store in airtight containers at ≤25°C, shielded from light. Monitor degradation via periodic GC analysis and acid value checks, especially after 12 months .
Q. What analytical techniques are recommended for quantifying this compound in mixtures?
- Methodological Answer :
- Gas Chromatography/Mass Spectrometry (GC/MS) : Use polar capillary columns (e.g., DB-WAX) for separation. Compare retention indices (e.g., KI 966) and mass spectra with reference libraries .
- Refractive Index and Specific Gravity : Measure at 20°C using calibrated instruments to verify consistency with established ranges .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data when identifying this compound in complex matrices (e.g., bacterial VOC profiles)?
- Methodological Answer :
- Spectral Overlap : Use deconvolution software to isolate this compound peaks from overlapping signals (e.g., isovaleric acid or 2-methyl-butanal) .
- Validation : Spike samples with pure this compound and reanalyze. Apply least-squares fitting to confirm contributions from target analytes .
- Multi-Instrument Correlation : Cross-validate results using FTIR, NMR, or HS-SPME-GC/MS to resolve ambiguities .
Q. What experimental design considerations are critical for optimizing this compound synthesis yield?
- Methodological Answer :
- Catalyst Screening : Test alternatives (e.g., solid acids, enzymatic catalysts) to improve efficiency and reduce byproducts.
- Reaction Kinetics : Use DOE (Design of Experiments) to optimize temperature, molar ratios, and reaction time. Monitor progress via in-line FTIR or pH titration .
- Scale-Up Challenges : Address heat transfer and mixing inefficiencies by simulating lab-to-pilot transitions using computational fluid dynamics (CFD) .
Q. How should researchers handle contradictory results in this compound’s volatility measurements across studies?
- Methodological Answer :
- Standardize Conditions : Ensure consistent temperature, pressure, and humidity during volatility tests.
- Error Analysis : Calculate sampling and analytical uncertainties (e.g., using error propagation models) to identify outliers .
- Inter-Lab Collaboration : Share protocols with external labs for reproducibility studies, adhering to ISO/IEC 17025 guidelines .
Q. What methodologies support the application of this compound in cross-disciplinary flavor research?
- Methodological Answer :
- Sensory Studies : Use blinded panels to evaluate odor thresholds and perceptual interactions with other esters. Correlate GC-MS data with sensory descriptors (e.g., "fruity," "banana-like") .
- Stability in Food Matrices : Simulate real-world conditions (e.g., pH, temperature) and quantify degradation products via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
